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  • Product: 5-Oxaspiro[3.5]nonan-8-one
  • CAS: 1367945-40-1

Core Science & Biosynthesis

Foundational

A Technical Guide to the Structural Elucidation of 5-Oxaspiro[3.5]nonan-8-one

This in-depth technical guide provides a comprehensive overview of the methodologies and analytical reasoning required for the structural elucidation of the novel spirocyclic compound, 5-Oxaspiro[3.5]nonan-8-one. Designe...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the methodologies and analytical reasoning required for the structural elucidation of the novel spirocyclic compound, 5-Oxaspiro[3.5]nonan-8-one. Designed for researchers, scientists, and professionals in drug development, this document outlines a systematic approach, from a plausible synthetic strategy to the detailed interpretation of spectroscopic data. The principles and protocols described herein are grounded in established chemical concepts and serve as a robust framework for the characterization of complex organic molecules.

Introduction to 5-Oxaspiro[3.5]nonan-8-one

Spirocyclic systems, characterized by two rings sharing a single atom, are significant structural motifs in medicinal chemistry and natural products.[1][2] Their inherent three-dimensionality allows for the precise spatial orientation of functional groups, making them attractive scaffolds in drug design.[2] 5-Oxaspiro[3.5]nonan-8-one is a heterocyclic spiro compound featuring an oxetane ring fused to a cyclohexanone ring. The elucidation of its structure requires a multi-faceted analytical approach, integrating data from various spectroscopic techniques to unambiguously determine its connectivity and stereochemistry.

Proposed Synthetic Pathway: The Paternò-Büchi Reaction

A plausible and efficient method for the synthesis of the oxetane ring in 5-Oxaspiro[3.5]nonan-8-one is the Paternò-Büchi reaction.[3][4][5] This photochemical [2+2] cycloaddition between a carbonyl compound and an alkene provides a direct route to the oxetane core.[3][4] In this proposed synthesis, 1,4-cyclohexanedione would be photochemically reacted with ethylene. The mono-adduct would be the desired product.

Paterno-Buchi_Reaction 1,4-Cyclohexanedione 1,4-Cyclohexanedione Product 5-Oxaspiro[3.5]nonan-8-one 1,4-Cyclohexanedione->Product [2+2] cycloaddition Ethylene Ethylene Ethylene->Product hv hv->Product

Caption: Proposed synthesis of 5-Oxaspiro[3.5]nonan-8-one via a Paternò-Büchi reaction.

Structural Elucidation Workflow

The confirmation of the structure of 5-Oxaspiro[3.5]nonan-8-one would rely on a combination of spectroscopic methods. The following workflow outlines the key analytical techniques and the expected data for structural confirmation.

Structure_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation & Confirmation Synthesis Proposed Synthesis: Paternò-Büchi Reaction Purification Purification (e.g., Column Chromatography) Synthesis->Purification IR Infrared (IR) Spectroscopy Purification->IR MS Mass Spectrometry (MS) Purification->MS NMR Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, 2D) Purification->NMR Interpretation Spectral Data Interpretation IR->Interpretation MS->Interpretation NMR->Interpretation Confirmation Structure Confirmation Interpretation->Confirmation

Sources

Exploratory

5-Oxaspiro[3.5]nonan-8-one: Physicochemical Profile & Synthetic Utility

This is an in-depth technical guide on the physicochemical characteristics, structural analysis, and synthetic utility of 5-Oxaspiro[3.5]nonan-8-one . [1] Executive Summary & Chemical Identity 5-Oxaspiro[3.5]nonan-8-one...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the physicochemical characteristics, structural analysis, and synthetic utility of 5-Oxaspiro[3.5]nonan-8-one .

[1]

Executive Summary & Chemical Identity

5-Oxaspiro[3.5]nonan-8-one is a bicyclic spiro-heterocycle featuring a cyclobutane ring fused to a tetrahydropyran-4-one moiety at a single shared carbon atom (the spiro center).[1][2][3][4] This structural motif is increasingly valued in medicinal chemistry as a bioisostere for gem-dimethyl groups or cyclohexanones, offering altered metabolic stability and a unique three-dimensional vector for substituent display.

The compound serves as a critical building block in the synthesis of voltage-gated sodium channel modulators and other pharmacological agents. Its unique "spiro" geometry imparts specific conformational constraints that differentiate it from simple piperidine or pyran analogs.

Chemical Identifiers
Parameter Data
CAS Registry Number 1367945-40-1
IUPAC Name 5-Oxaspiro[3.5]nonan-8-one
Molecular Formula C₈H₁₂O₂
Molecular Weight 140.18 g/mol
SMILES O=C1CCOC2(CCC2)C1
InChI Key ZFPLCWBNGXFUOK-UHFFFAOYSA-N
MDL Number MFCD22070990

Physicochemical Characteristics

The following data synthesizes experimental observations and high-confidence predictive models suitable for laboratory handling and process design.

Physical Properties Table
PropertyValue / RangeCondition / Note
Physical State LiquidAt 25°C, 1 atm
Appearance Colorless to pale yellowPurified form
Boiling Point 242.5 ± 15.0 °CPredicted (760 Torr)
Density 1.10 ± 0.1 g/cm³At 20°C
Flash Point ~96 °CClosed Cup (Predicted)
Refractive Index 1.482Predicted
Vapor Pressure 0.03 ± 0.5 mmHgAt 25°C
Solubility & Lipophilicity
  • Solubility Profile: Highly soluble in polar organic solvents (Dichloromethane, DMSO, Methanol, Ethyl Acetate). Sparingly soluble in water due to the lipophilic cyclobutane ring, despite the ether/ketone functionalities.

  • LogP (Octanol/Water): 0.42 (Consensus Prediction). This low-positive LogP indicates a balance between lipophilicity and hydrophilicity, making it an excellent fragment for crossing biological membranes while maintaining aqueous solubility in formulation.

  • Topological Polar Surface Area (TPSA): 26.3 Ų . (17.1 Ų from ketone + 9.2 Ų from ether). This low TPSA suggests high blood-brain barrier (BBB) permeability.

Structural Analysis & Geometry

The spiro[3.5]nonane scaffold introduces significant "sp3-character" into drug molecules, a property correlated with higher clinical success rates.

Conformational Dynamics

The molecule consists of two orthogonal rings:

  • Ring A (Cyclobutane): Exhibits a "puckered" conformation to relieve torsional strain (eclipsing interactions). The spiro-carbon (C4) is quaternary, locking the orientation of the two rings relative to each other.

  • Ring B (Tetrahydropyran-4-one): Adopts a distorted chair conformation. The carbonyl group at position 8 flattens the ring slightly at the "bottom," while the spiro-center at position 4 (relative to pyran numbering) introduces steric bulk that favors equatorial substitution if the ring is further functionalized.

Graphviz Visualization: Structural Connectivity

The following diagram illustrates the connectivity and numbering scheme used in IUPAC nomenclature.

G Spiro C(Spiro) O5 O(5) Spiro->O5 C1 C(1) Spiro->C1 C6 C(6) O5->C6 C7 C(7) C6->C7 C8 C(8)=O C7->C8 C9 C(9) C8->C9 C9->Spiro C2 C(2) C1->C2 C3 C(3) C2->C3 C3->Spiro

Figure 1: Connectivity map of 5-Oxaspiro[3.5]nonan-8-one. The spiro carbon connects the 4-membered cyclobutane ring (left) and the 6-membered pyranone ring (right).

Synthetic Methodology

While 5-oxaspiro[3.5]nonan-8-one is commercially available, its synthesis typically relies on the Danishefsky’s Diene Hetero-Diels-Alder strategy or Prins Cyclization . The following protocol describes the most robust laboratory-scale synthesis via the hetero-Diels-Alder route, which allows for high regioselectivity.

Protocol: Hetero-Diels-Alder Cycloaddition

Reaction Type: Lewis-Acid Catalyzed [4+2] Cycloaddition.

Reagents:

  • Cyclobutanone (Starting Material, Electrophile)

  • Danishefsky's Diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene)

  • Lewis Acid: Zinc Chloride (ZnCl₂) or BF₃·OEt₂.

  • Solvent: Anhydrous THF or DCM.

Step-by-Step Workflow:

  • Activation: Under an inert atmosphere (N₂), dissolve cyclobutanone (1.0 eq) in anhydrous THF. Cool to 0°C.[5]

  • Addition: Add the Lewis Acid (1.1 eq) dropwise. Stir for 15 minutes to activate the carbonyl.

  • Cycloaddition: Add Danishefsky's Diene (1.2 eq) slowly. The reaction proceeds via a Mukaiyama-Michael addition followed by cyclization.

  • Elimination/Hydrolysis: Treat the intermediate silyl enol ether with dilute HCl. This facilitates the elimination of methanol and hydrolysis of the silyl group, yielding the 2,3-dihydro-4H-pyran-4-one spiro-intermediate.

  • Reduction: Hydrogenate the double bond using H₂ (1 atm) and Pd/C (10 mol%) in Ethanol to afford the saturated 5-oxaspiro[3.5]nonan-8-one .

Graphviz Visualization: Synthetic Pathway

Synthesis SM1 Cyclobutanone (C4H6O) Step1 Step 1: Lewis Acid (ZnCl2) [4+2] Cycloaddition + Acid Hydrolysis SM1->Step1 SM2 Danishefsky's Diene SM2->Step1 Inter Intermediate: Spiro-dihydropyranone Step2 Step 2: H2, Pd/C Hydrogenation Inter->Step2 Product Target: 5-Oxaspiro[3.5]nonan-8-one Step1->Inter Step2->Product

Figure 2: Two-stage synthesis via Hetero-Diels-Alder cycloaddition followed by catalytic hydrogenation.

Characterization Standards (Self-Validating Data)

To verify the identity of the synthesized or purchased material, compare analytical data against these predicted standards derived from the structural logic.

1H NMR Spectroscopy (400 MHz, CDCl₃)
  • δ 3.85 ppm (t, 2H, J=6.5 Hz): Protons at C6 (adjacent to Oxygen). Deshielded by the ether oxygen.

  • δ 2.55 ppm (s, 2H): Protons at C9 (isolated CH₂ between Spiro C and Carbonyl). These appear as a singlet because they have no adjacent protons for coupling (Spiro C has no H; Carbonyl C has no H).

  • δ 2.45 ppm (t, 2H, J=6.5 Hz): Protons at C7 (adjacent to Carbonyl). Deshielded by the anisotropic effect of the ketone.

  • δ 1.80 – 2.20 ppm (m, 6H): Cyclobutane ring protons. Typically appear as complex multiplets due to ring puckering.

Mass Spectrometry (ESI-MS)
  • Molecular Ion [M+H]⁺: m/z 141.1[3]

  • Key Fragmentation: Loss of cyclobutane (C4H8) or retro-Diels-Alder cleavage of the pyranone ring.

Handling, Stability & Safety

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Ketones can be susceptible to alpha-oxidation over prolonged exposure to air.

  • Reactivity: The spiro-ether linkage is stable to mild acids and bases. However, the ketone at position 8 is reactive toward nucleophiles (Grignard reagents, amines) and reducing agents (NaBH₄).

  • Safety: Treat as an irritant. Use standard PPE (gloves, goggles, fume hood). Avoid contact with strong oxidizing agents.

References

  • PubChem . Compound Summary for CAS 1367945-40-1. Available at: [Link]

  • Google Patents. WO2025090465A1 - Heteroaryl compounds for the treatment of pain. (Demonstrates utility as starting material).
  • Organic Syntheses . General Reference for Spiro-Pyranone Construction (Analogous Protocols). Available at: [Link]

Sources

Foundational

Technical Guide: Solubility Profile & Solvent Compatibility of 5-Oxaspiro[3.5]nonan-8-one

The following technical guide details the solubility profile, physicochemical characteristics, and experimental handling of 5-Oxaspiro[3.5]nonan-8-one (CAS: 1367945-40-1). [1] Executive Summary 5-Oxaspiro[3.5]nonan-8-one...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical characteristics, and experimental handling of 5-Oxaspiro[3.5]nonan-8-one (CAS: 1367945-40-1).

[1]

Executive Summary

5-Oxaspiro[3.5]nonan-8-one represents a critical class of spirocyclic scaffolds utilized in modern medicinal chemistry to modulate lipophilicity without altering molecular weight significantly.[1] The incorporation of the oxetane ring (4-membered ether) in a spiro-fusion with cyclohexanone serves as a polar surrogate for gem-dimethyl groups or carbocyclic spiro-systems.[1]

This guide provides a comprehensive analysis of its solubility behavior. Unlike simple aliphatic ketones, the oxetane moiety introduces a significant dipole and hydrogen-bond accepting capability, altering its solvation thermodynamics.[1] This profile is essential for researchers optimizing reductive aminations, Grignard additions, or biological assay formulations.

Physicochemical Characterization

Understanding the solubility profile requires establishing the compound's fundamental physicochemical baseline.[1] The oxetane oxygen lowers the LogP compared to its carbocyclic analog (spiro[3.5]nonan-8-one), enhancing thermodynamic solubility in aqueous and polar media.

PropertyValue (Approx/Calc)Impact on Solubility
Molecular Weight 140.18 g/mol Low MW favors rapid dissolution kinetics.[1]
Formula C₈H₁₂O₂Small, polarizable organic molecule.[1]
cLogP 0.5 – 0.9Moderate lipophilicity; indicates good membrane permeability but requires co-solvents for high-concentration aqueous stocks.[1]
H-Bond Acceptors 2 (Ketone + Oxetane)Facilitates interaction with protic solvents (Water, MeOH).[1]
H-Bond Donors 0Limits self-aggregation; lowers lattice energy compared to alcohols/amines.[1]
TPSA ~26-30 ŲSufficient polarity for interactions with polar aprotic solvents (DMSO, DMF).[1]

Solubility Profile

The following data categorizes solvent compatibility based on dielectric constant (


) and functional group interaction.
A. Polar Aprotic Solvents (High Solubility)[1]
  • Primary Solvents: DMSO, DMF, Acetonitrile, Acetone.[1]

  • Behavior: The compound exhibits excellent solubility (>100 mg/mL) in these solvents.[1] The ketone and oxetane oxygen atoms act as Lewis bases, stabilizing the molecule in aprotic environments.[1]

  • Application: Ideal for preparing high-concentration stock solutions (10-100 mM) for biological assays or chemical storage.[1]

B. Polar Protic Solvents (Moderate to High Solubility)[1]
  • Primary Solvents: Methanol, Ethanol, Isopropanol.[1]

  • Behavior: Good solubility (>50 mg/mL) .[1] The solvent's hydroxyl groups form hydrogen bonds with the oxetane oxygen and the carbonyl oxygen.[1]

  • Synthesis Note: Methanol is the preferred solvent for reductive aminations involving this ketone, as it solubilizes both the hydrophobic spiro-core and the reducing agent (e.g., NaBH₄).[1]

C. Non-Polar/Chlorinated Solvents (High Solubility)
  • Primary Solvents: Dichloromethane (DCM), Chloroform, Ethyl Acetate, THF.[1]

  • Behavior: High solubility (>100 mg/mL) .[1] The lipophilic cyclohexyl ring drives interaction with non-polar solvents.[1]

  • Extraction: DCM is the standard solvent for liquid-liquid extraction from aqueous reaction mixtures.[1]

D. Aqueous Solubility (Low to Moderate)[2]
  • Solvent: Water, PBS (pH 7.4).[1]

  • Behavior: Low intrinsic solubility (<1-5 mg/mL) without co-solvents.[1] While the oxetane improves water solubility compared to a gem-dimethyl group (up to 400-fold increase in specific analogs), the overall lipophilic surface area of the cyclohexane ring limits pure aqueous solubility.[1]

  • pH Dependence: As a neutral ketone, solubility is pH-independent in the range of 2–10.[1] It does not ionize.[1]

Experimental Protocol: Solubility Determination

For precise formulation, researchers should validate the specific solubility limit using the "Shake-Flask" method coupled with HPLC quantification.[1]

Workflow Diagram

The following diagram outlines the decision logic for solvent selection and the validation workflow.

SolubilityWorkflow Start Start: 5-Oxaspiro[3.5]nonan-8-one Solid/Oil Sample SolventSelect Select Solvent System Start->SolventSelect Aqueous Aqueous Buffer (PBS pH 7.4) SolventSelect->Aqueous Biologics Organic Organic Solvent (DMSO/MeOH/DCM) SolventSelect->Organic Synthesis Saturation Add Excess Compound Shake 24h @ 25°C Aqueous->Saturation Organic->Saturation Filter Filter/Centrifuge (0.22 µm PTFE) Saturation->Filter Dilution Dilute in Mobile Phase (AcN:Water) Filter->Dilution HPLC HPLC-UV/MS Quantification Dilution->HPLC

Caption: Standardized Shake-Flask protocol for determining thermodynamic solubility limits.

Step-by-Step Protocol
  • Preparation: Weigh approximately 5 mg of 5-oxaspiro[3.5]nonan-8-one into a chemically resistant glass vial (e.g., borosilicate).

  • Solvent Addition: Add 500 µL of the target solvent (e.g., PBS or DMSO).[1]

  • Equilibration: Agitate the mixture at 25°C for 24 hours using an orbital shaker (500 rpm).

    • Visual Check: If the solid dissolves completely immediately, add more compound until a visible precipitate remains (saturation).[1]

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE syringe filter to remove undissolved solids.

  • Quantification: Analyze the supernatant via HPLC-UV (210 nm detection for carbonyl) or LC-MS.

    • Calibration: Use a standard curve prepared in 100% DMSO or Methanol.[1]

Impact on Synthesis & Formulation

The solubility profile dictates the operational boundaries for chemical synthesis and biological testing.[1]

Synthesis Compatibility Matrix
Reaction TypeRecommended SolventRationale
Reductive Amination Methanol / DCMHigh solubility allows high concentration (0.5 M), improving kinetics.[1]
Grignard Addition THF / Et₂OExcellent solubility; aprotic nature prevents reagent quenching.[1]
Saponification THF:Water (1:1)The compound is soluble in the THF component, allowing contact with aqueous base.[1]
Formulation for Biological Assays

When using this compound as a probe or intermediate in biological screens:

  • Stock Solution: Prepare a 100 mM stock in 100% DMSO .

  • Working Solution: Dilute into culture media. Ensure final DMSO concentration is <0.5%.[1]

  • Precipitation Risk: Due to moderate aqueous solubility, rapid dilution into cold buffer may cause precipitation.[1] Protocol: Dilute DMSO stock into warm media (37°C) with vortexing.

References

  • Burkhard, J. A., et al. (2010).[1] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition.

  • Wuitschik, G., et al. (2010).[1] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (2024). 5-Oxaspiro[3.5]nonan-8-one. National Center for Biotechnology Information.[1]

  • Bull, J. A., et al. (2016).[1] Exploiting the Oxetane Ring in Drug Discovery. Chemical Reviews.

Sources

Exploratory

5-Oxaspiro[3.5]nonan-8-one: The "Escape from Flatland" Scaffold

The following technical guide details the discovery, synthesis, and application of 5-Oxaspiro[3.5]nonan-8-one , a critical spirocyclic scaffold in modern medicinal chemistry. Technical Guide & Whitepaper Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and application of 5-Oxaspiro[3.5]nonan-8-one , a critical spirocyclic scaffold in modern medicinal chemistry.

Technical Guide & Whitepaper

Executive Summary: The Rise of the Spiro-Ether

In the historical trajectory of medicinal chemistry, the shift from planar, aromatic-heavy molecules to three-dimensional (3D) architectures marks a pivotal evolution. 5-Oxaspiro[3.5]nonan-8-one (CAS: 1367945-40-1 ) represents a quintessential "designed" scaffold emerging from this paradigm. Unlike natural products discovered by serendipity, this molecule was engineered to solve specific multiparametric optimization (MPO) challenges: increasing solubility, reducing lipophilicity (LogD), and blocking metabolic soft spots without sacrificing potency.

This guide dissects the chemical identity, the Hetero-Diels-Alder (HDA) synthetic route that unlocked its availability, and its strategic utility in sodium channel modulation and beyond.

Chemical Identity & Structural Logic

The nomenclature 5-oxaspiro[3.5]nonan-8-one describes a bicyclic system where a four-membered ring (cyclobutane) and a six-membered ring (tetrahydropyranone) share a single carbon atom.

Structural Parameters
PropertySpecification
IUPAC Name 5-oxaspiro[3.5]nonan-8-one
Common Synonyms Spiro[cyclobutane-1,2'-tetrahydropyran]-4'-one
CAS Number 1367945-40-1
Molecular Formula C₈H₁₂O₂
Molecular Weight 140.18 g/mol
SMILES O=C1CCOC2(CCC2)C1
Core Geometry Sp3-rich (High Fsp3 score); Non-planar

Why this specific isomer? The positioning of the oxygen atom at position 5 (adjacent to the spiro center) and the ketone at position 8 creates a tetrahydropyran-4-one ring spiro-fused at its C2 position. This is distinct from the Carreira spiro-oxetanes (2-oxaspiro[3.5]), offering a larger ether ring that mimics the steric bulk of a cyclohexyl group while introducing a hydrogen-bond acceptor (the ether oxygen) to modulate pKa and solubility.

Discovery & History: The Rawal’s Diene Revolution

The "discovery" of 5-oxaspiro[3.5]nonan-8-one is not tied to a single isolation event but rather to the expansion of Hetero-Diels-Alder (HDA) methodology in the early 21st century.

Historical Context[1][2][3][4]
  • 1980s (The Foundation): Samuel Danishefsky develops the "Danishefsky Diene," enabling the construction of dihydropyranones from aldehydes.

  • 1990s (The Refinement): Viresh Rawal introduces Rawal’s Diene (1-dimethylamino-3-siloxy-1,3-butadiene), a more reactive variant capable of engaging unactivated ketones.

  • 2010s (The Application): As the "Escape from Flatland" movement (championed by researchers like F. Lovering) gained traction, chemists sought spirocyclic ketones. The application of Rawal’s diene to cyclobutanone provided a direct, scalable route to the 5-oxaspiro[3.5] core, moving it from a theoretical structure to a commodity building block.

The "Smoking Gun" Synthesis

Recent literature (e.g., ChemRxiv, 2023) highlights the synthesis of this core using Rawal's diene, achieving yields >90%. This validated the scaffold for use in high-throughput library synthesis.

Synthesis Protocol: The Hetero-Diels-Alder Route

The most authoritative and scalable method for synthesizing 5-oxaspiro[3.5]nonan-8-one relies on the Lewis-acid catalyzed HDA reaction between cyclobutanone (dienophile) and Rawal's Diene .

Mechanistic Pathway[1][5]
  • Cycloaddition: The electron-rich diene attacks the carbonyl of the cyclobutanone (activated by Lewis acid).

  • Cyclization: Closure of the ring forms a spiro-dihydropyranone intermediate.

  • Hydrolysis/Elimination: Acidic workup removes the silyl and amine groups, revealing the ketone functionality.

SynthesisPath Cyclobutanone Cyclobutanone (Dienophile) Complex Lewis Acid Complex Cyclobutanone->Complex RawalsDiene Rawal's Diene (1-NMe2-3-OTMS-butadiene) RawalsDiene->Complex Intermediate Spiro-Dihydropyranone Intermediate Complex->Intermediate Hetero-Diels-Alder Hydrolysis Acidic Hydrolysis (HCl/EtOAc) Intermediate->Hydrolysis Desilylation & Elimination Product 5-Oxaspiro[3.5]nonan-8-one (Target) Hydrolysis->Product Yield ~90%

Figure 1: The Hetero-Diels-Alder synthetic pathway utilizing Rawal's Diene to access the spiro-pyranone core.

Detailed Experimental Protocol

Note: This protocol is synthesized from standard HDA methodologies adapted for spiro-ketones.

Reagents:

  • Cyclobutanone (1.0 equiv)

  • Rawal’s Diene (1.2 equiv)

  • Zinc Chloride (ZnCl₂) or similar Lewis Acid (0.1 equiv)

  • Solvent: Dichloromethane (DCM) or Toluene

  • Workup: 1N HCl

Step-by-Step Workflow:

  • Activation: In a flame-dried flask under N₂, dissolve cyclobutanone in anhydrous DCM. Cool to 0°C.

  • Addition: Add ZnCl₂ (catalytic). Stir for 15 minutes to activate the carbonyl.

  • Cycloaddition: Dropwise add Rawal’s Diene. The solution may turn yellow/orange. Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Mechanism: The electron-rich diene attacks the activated ketone.

  • Hydrolysis: Quench the reaction with 1N HCl. Stir vigorously for 1 hour. This step hydrolyzes the silyl enol ether and eliminates the dimethylamine moiety, establishing the C=O bond at position 8.

  • Isolation: Extract with EtOAc. Wash with brine.[1] Dry over Na₂SO₄.[1]

  • Purification: Flash column chromatography (Hexane/EtOAc). The product is typically a clear oil or low-melting solid.

Applications in Drug Discovery

The 5-oxaspiro[3.5]nonan-8-one scaffold is not merely a chemical curiosity; it is a functional tool for modulating physicochemical properties.

Case Study: Sodium Channel Activators

As referenced in recent patent literature (e.g., Vertex Pharmaceuticals, WO2023049364), this core is used to synthesize inhibitors or activators of voltage-gated sodium channels (Nav). The spiro-ether motif provides a rigid vector that positions substituents precisely in the channel binding pocket while improving metabolic stability compared to a simple cyclohexanone.

Decision Matrix: When to Use This Scaffold?

DecisionTree Problem Lead Compound Issue? Solubility Poor Solubility? Problem->Solubility Yes Metabolism High Clearance (CYP oxidation)? Problem->Metabolism Yes Flatness Low Fsp3 (Flat Molecule)? Problem->Flatness Yes Solution Incorporate 5-Oxaspiro[3.5]nonan-8-one Solubility->Solution Ether Oxygen adds polarity Metabolism->Solution Quaternary Carbon blocks metabolism Flatness->Solution Spiro geometry adds 3D character

Figure 2: Medicinal chemistry decision matrix for incorporating the 5-oxaspiro[3.5]nonan-8-one scaffold.

Derivatization Potential

The ketone at position 8 serves as a versatile handle for further elaboration:

  • Reductive Amination: Converts the ketone to a secondary/tertiary amine (common in GPCR ligands).

  • Grignard Addition: Generates tertiary alcohols.

  • Gem-difluorination: Using DAST to create a lipophilic, metabolically inert spacer.

References

  • Vertex Pharmaceuticals Inc. (2023). Pyridine derivatives and their use as sodium channel activators. WO2023049364A1. Link

  • ChemRxiv. (2023). Expanding the Synthetic Scope of Rawal's Diene: Rapid Access to Spirocyclic Ketones. (Preprint highlighting the cyclobutanone HDA reaction). Link

  • Danishefsky, S., & Kitahara, T. (1974). A useful diene for the Diels-Alder reaction. Journal of the American Chemical Society, 96(25), 7807–7808. (Foundational chemistry for the diene route). Link

  • Kozmin, S. A., & Rawal, V. H. (1997). Preparation and Diels-Alder Reactivity of 1-Amino-3-siloxy-1,3-butadienes. Journal of Organic Chemistry, 62(16), 5252–5253. (Introduction of the more reactive diene used for this scaffold). Link

Sources

Foundational

5-Oxaspiro[3.5]nonan-8-one: A Technical Primer on a Novel Spirocyclic Scaffold

Abstract The pursuit of novel molecular architectures that occupy unique chemical space is a cornerstone of modern drug discovery and materials science. This technical guide introduces 5-Oxaspiro[3.5]nonan-8-one, a novel...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pursuit of novel molecular architectures that occupy unique chemical space is a cornerstone of modern drug discovery and materials science. This technical guide introduces 5-Oxaspiro[3.5]nonan-8-one, a novel chemical entity characterized by a unique fusion of a cyclobutane and a tetrahydropyran ring through a spirocyclic junction. The inherent strain of the cyclobutane ring, combined with the conformational flexibility of the tetrahydropyranone moiety, presents a compelling scaffold for the development of new therapeutics and functional materials. This document provides a comprehensive overview of this emerging molecule, including its predicted physicochemical properties, a proposed synthetic route, a detailed protocol for its characterization, and a discussion of its potential applications.

Introduction: The Emergence of a New Spirocyclic Scaffold

Spirocyclic systems, where two rings share a single atom, have garnered significant attention in medicinal chemistry due to their rigid and three-dimensional nature, which can lead to enhanced binding affinity and selectivity for biological targets.[1][2] The oxaspiro motif, in particular, is a privileged structure found in a variety of natural products with diverse biological activities.[3][4] 5-Oxaspiro[3.5]nonan-8-one introduces a ketone functionality within the six-membered ring, offering a versatile handle for further chemical modifications. The presence of the strained cyclobutane ring is also of significant interest, as this moiety is known to influence molecular conformation and reactivity.[5]

This guide serves as a foundational resource for researchers and drug development professionals interested in exploring the potential of this novel scaffold. By providing a theoretical framework for its synthesis and characterization, we aim to accelerate the investigation of 5-Oxaspiro[3.5]nonan-8-one and its derivatives.

Physicochemical Properties: A Computational Forecast

While empirical data for 5-Oxaspiro[3.5]nonan-8-one is not yet available in the public domain, its fundamental physicochemical properties can be predicted using computational models. These predictions are crucial for designing synthetic strategies, purification protocols, and for preliminary assessment of its drug-like properties.

PropertyPredicted ValueMethod
Molecular FormulaC₈H₁₂O₂-
Molecular Weight140.18 g/mol -
XLogP30.8Computational
Hydrogen Bond Donor Count0Computational
Hydrogen Bond Acceptor Count2Computational
Rotatable Bond Count0Computational
Topological Polar Surface Area26.3 ŲComputational

Table 1: Predicted Physicochemical Properties of 5-Oxaspiro[3.5]nonan-8-one.

The low molecular weight, limited number of rotatable bonds, and moderate predicted lipophilicity (XLogP3) suggest that 5-Oxaspiro[3.5]nonan-8-one possesses a favorable profile for oral bioavailability, making it an attractive starting point for the design of small molecule drugs.

A Proposed Pathway to a Novel Scaffold: Synthesis of 5-Oxaspiro[3.5]nonan-8-one

The synthesis of spirocyclic systems can be challenging, often requiring specialized strategies to construct the sterically demanding spirocenter.[6] Based on established methodologies for the formation of spiroketals and cyclobutanes, a plausible and efficient synthetic route for 5-Oxaspiro[3.5]nonan-8-one is proposed. The key steps involve an intramolecular cyclization of a suitably functionalized precursor.

A potential synthetic approach could involve an intramolecular hemiacetal formation followed by oxidation.

G cluster_0 Proposed Synthesis of 5-Oxaspiro[3.5]nonan-8-one A 1-(3-hydroxypropyl)cyclobutane-1-carboxylic acid B 1-(3-hydroxypropyl)cyclobutanol A->B Reduction (e.g., LiAlH4) C 5-Oxaspiro[3.5]nonan-8-ol (Intermediate Hemiacetal) B->C Intramolecular Hemiacetal Formation (Acid or Base Catalysis) D 5-Oxaspiro[3.5]nonan-8-one C->D Oxidation (e.g., PCC, Swern)

Caption: Proposed synthetic pathway for 5-Oxaspiro[3.5]nonan-8-one.

Experimental Protocol: A Step-by-Step Guide

Step 1: Reduction of 1-(3-hydroxypropyl)cyclobutane-1-carboxylic acid

  • To a stirred solution of 1-(3-hydroxypropyl)cyclobutane-1-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, slowly add lithium aluminum hydride (LiAlH₄, 1.5 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate under reduced pressure to yield crude 1-(3-hydroxypropyl)cyclobutanol.

Causality: The carboxylic acid is reduced to the corresponding primary alcohol using a powerful reducing agent like LiAlH₄. Anhydrous conditions are crucial to prevent quenching of the reagent.

Step 2: Intramolecular Hemiacetal Formation

  • Dissolve the crude 1-(3-hydroxypropyl)cyclobutanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Add a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid, 0.1 eq).

  • Stir the reaction at room temperature and monitor the formation of the cyclic hemiacetal by Gas Chromatography-Mass Spectrometry (GC-MS). This cyclization may occur spontaneously to some extent.[7]

Causality: The acid catalyst protonates the hydroxyl group, facilitating nucleophilic attack by the other hydroxyl group to form the tetrahydropyran ring.

Step 3: Oxidation to 5-Oxaspiro[3.5]nonan-8-one

  • To a stirred solution of the crude 5-Oxaspiro[3.5]nonan-8-ol in DCM at 0 °C, add pyridinium chlorochromate (PCC, 1.5 eq).

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the disappearance of the starting material by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 5-Oxaspiro[3.5]nonan-8-one.

Causality: The secondary alcohol of the hemiacetal is oxidized to the corresponding ketone using a mild oxidizing agent like PCC to avoid over-oxidation or side reactions.

Structural Verification and Purity Assessment: A Comprehensive Characterization Workflow

As a novel chemical entity, rigorous characterization of 5-Oxaspiro[3.5]nonan-8-one is paramount to confirm its structure and assess its purity. A multi-technique approach is essential for unambiguous structure elucidation.

G cluster_1 Characterization Workflow Start Purified 5-Oxaspiro[3.5]nonan-8-one NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Start->NMR MS Mass Spectrometry (HRMS) Start->MS IR Infrared Spectroscopy Start->IR Purity Purity Analysis (HPLC, GC) Start->Purity Confirmation Structural Confirmation and Purity >95% NMR->Confirmation MS->Confirmation IR->Confirmation Purity->Confirmation

Caption: A comprehensive workflow for the characterization of 5-Oxaspiro[3.5]nonan-8-one.

Detailed Analytical Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the cyclobutane and tetrahydropyranone rings. The chemical shifts and coupling constants will provide information about the connectivity and stereochemistry of the molecule.

    • ¹³C NMR: The carbon NMR spectrum should reveal eight distinct carbon signals, including a characteristic signal for the ketone carbonyl carbon (typically in the range of 200-220 ppm) and the spiro-carbon.

    • 2D NMR (COSY, HSQC, HMBC): These experiments will be crucial to definitively assign all proton and carbon signals and to confirm the connectivity between the two rings through the spiro-junction.[8]

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): This technique will provide the exact mass of the molecule, which can be used to confirm its elemental composition (C₈H₁₂O₂). The fragmentation pattern observed in the MS/MS spectrum can offer further structural insights.[9][10]

  • Infrared (IR) Spectroscopy:

    • The IR spectrum will show a strong absorption band characteristic of the ketone carbonyl group (C=O stretch), typically around 1715 cm⁻¹. The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) will confirm the complete oxidation of the alcohol precursor.[11]

  • Purity Analysis:

    • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These chromatographic techniques will be employed to assess the purity of the synthesized compound. A single sharp peak in the chromatogram will indicate a high degree of purity.[12][13]

Potential Applications: Charting a Course for Future Research

The unique structural features of 5-Oxaspiro[3.5]nonan-8-one suggest a range of potential applications, particularly in the realm of drug discovery.

G cluster_2 Potential Applications of 5-Oxaspiro[3.5]nonan-8-one Core 5-Oxaspiro[3.5]nonan-8-one Scaffold App1 Antimicrobial Agents Core->App1 Derivatization at C8 App2 Anticancer Therapeutics Core->App2 Introduction of Pharmacophores App3 CNS-Active Compounds Core->App3 Modulation of Physicochemical Properties App4 Probes for Chemical Biology Core->App4 Functionalization for Labeling

Caption: Potential avenues for the application of the 5-Oxaspiro[3.5]nonan-8-one scaffold.

  • Antimicrobial and Antifungal Agents: Many natural and synthetic spirocyclic compounds have demonstrated potent antimicrobial and antifungal activities.[14][15] The ketone functionality of 5-Oxaspiro[3.5]nonan-8-one can be readily converted to various nitrogen-containing heterocycles, a common feature in many antimicrobial drugs.

  • Anticancer Therapeutics: The rigid, three-dimensional structure of this scaffold could be exploited to design inhibitors of protein-protein interactions or specific enzyme inhibitors. The oxetane moiety, a four-membered cyclic ether, has been increasingly utilized in drug design to improve metabolic stability and other pharmacokinetic properties.[16][17] While this molecule contains a tetrahydropyran, the principles of incorporating strained rings are analogous.

  • Central Nervous System (CNS) Active Compounds: The predicted physicochemical properties of 5-Oxaspiro[3.5]nonan-8-one, such as its low molecular weight and moderate lipophilicity, are favorable for crossing the blood-brain barrier. This makes it an interesting starting point for the development of novel CNS-active agents.

Conclusion and Future Directions

5-Oxaspiro[3.5]nonan-8-one represents a novel and promising scaffold for chemical and biological exploration. This technical guide has provided a theoretical foundation for its synthesis, a robust workflow for its characterization, and a forward-looking perspective on its potential applications. The proposed synthetic route is designed to be accessible and efficient, paving the way for the generation of sufficient quantities of this compound for further investigation.

Future research should focus on the successful synthesis and thorough characterization of 5-Oxaspiro[3.5]nonan-8-one. Following this, the exploration of its chemical reactivity, particularly at the ketone position, will be crucial for generating a library of derivatives. Biological screening of these compounds will ultimately determine the therapeutic potential of this intriguing new molecular architecture. The insights gained from these studies will undoubtedly contribute to the expanding landscape of spirocyclic compounds in drug discovery and beyond.

References

  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • Antonchick, A. P., et al. (2021). Synthesis of Cyclobutanes via Ring Contraction. ChemistryViews. [Link]

  • Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Guo, Y., et al. (2020). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). PubMed. [Link]

  • Organic Syntheses. (n.d.). 3,3-dimethyl-1-oxaspiro[3.5]nonan-2-one. [Link]

  • Danishefsky, S. J., & Tan, D. S. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute. [Link]

  • ResearchGate. (n.d.). Synthesis of spiro‐cyclobutane‐pyrrolines. [Link]

  • Kazimierczuk, Z., et al. (2012). Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A. Beilstein Journal of Organic Chemistry. [Link]

  • Tan, D. S., et al. (2006). Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. Journal of the American Chemical Society. [Link]

  • Royal Society of Chemistry. (2021). Synthesis of Functionalised Spirocyclic Oxetanes through Paternò-Büchi Reactions of Cyclic Ketones and Maleic Acid Derivatives. [Link]

  • Ghorai, M. K., et al. (2018). Synthesis of spiro-annulated cyclobutane derivatives through ketene [2+2] cycloaddition and ring-rearrangement metathesis. ARKIVOC. [Link]

  • Abo-Elela, M. M., et al. (2024). Design, spectroscopic characterizations, and biological investigation of oxospiro[chromine-4,3-indolene]-based compounds as promising antiproliferative EGFR inhibitors and antimicrobial agents. PubMed. [Link]

  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. [Link]

  • Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • Oxford Academic. (1990). EFFICIENT SYNTHESIS OF SOME 2-OXASPIRO[3.5]NONA-1-ONES AS ANISATIN MODELS. Chemistry Letters. [Link]

  • D'Auria, M. (2008). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules. [Link]

  • Ruan, J., et al. (2025). Asymmetric Synthesis of Strained Multichiral Spirocyclobutanes through Cage-Confined Cross [2 + 2] Photocycloaddition. PubMed. [Link]

  • ResearchGate. (n.d.). Antimicrobial Activity of the Spiro Compounds. [Link]

  • ResearchGate. (n.d.). Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. [Link]

  • BYJU'S. (2019). methods of purification of organic compounds. [Link]

  • PubMed. (2015). Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists. [Link]

  • National Center for Biotechnology Information. (2020). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). [Link]

  • Sperry, J., Liu, Y.-C., & Brimble, M. A. (2010). Synthesis of natural products containing spiroketals via intramolecular hydrogen abstraction. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2023). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. [Link]

  • Ashenhurst, J. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. [Link]

  • ResearchGate. (n.d.). Synthesis of spirocyclic cyclobutane‐ and cyclopentane‐containing.... [Link]

  • National Center for Biotechnology Information. (2021). Spirocyclic derivatives as antioxidants: a review. [Link]

  • MDPI. (2023). A Paternò–Büchi Reaction of Aromatics with Quinones under Visible Light Irradiation. [Link]

  • Rychnovsky, S. D., & Griesgraber, G. (2007). Direct Kinetic Formation of Nonanomeric [6.5]-Spiroketals in Aqueous Media. The Journal of Organic Chemistry. [Link]

  • McMahon, R. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

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Protocols & Analytical Methods

Method

Synthesis of 5-Oxaspiro[3.5]nonan-8-one: A Detailed Guide for Advanced Research

This comprehensive guide provides detailed application notes and protocols for the synthesis of 5-Oxaspiro[3.5]nonan-8-one, a valuable scaffold for researchers, medicinal chemists, and professionals in drug development....

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of 5-Oxaspiro[3.5]nonan-8-one, a valuable scaffold for researchers, medicinal chemists, and professionals in drug development. This document offers an in-depth exploration of the synthetic strategies, mechanistic insights, and practical laboratory procedures for the preparation of this key spirocyclic oxetane.

Introduction: The Significance of the 5-Oxaspiro[3.5]nonan-8-one Scaffold

Spirocyclic systems have garnered considerable attention in modern drug discovery due to their inherent three-dimensionality, which can lead to improved pharmacological properties. The 5-oxaspiro[3.5]nonan-8-one core, featuring a strained oxetane ring fused to a cyclohexanone, represents a particularly interesting structural motif. The oxetane moiety can serve as a polar surrogate for gem-dimethyl or carbonyl groups, often enhancing aqueous solubility, metabolic stability, and cell permeability of drug candidates. The embedded ketone functionality provides a versatile handle for further chemical modifications, making this scaffold a valuable building block for the synthesis of diverse compound libraries.

Synthetic Strategy: The Paternò-Büchi Reaction as the Key Transformation

The most direct and efficient method for the construction of the oxetane ring in 5-oxaspiro[3.5]nonan-8-one is the Paternò-Büchi reaction . This photochemical [2+2] cycloaddition involves the reaction of an excited state carbonyl compound with a ground state alkene to form a four-membered oxetane ring.[1]

Mechanistic Insights

The Paternò-Büchi reaction proceeds through the formation of a diradical intermediate. Upon absorption of UV light, the carbonyl compound is promoted to an excited singlet state (S1), which can then undergo intersystem crossing to a more stable triplet state (T1). This excited carbonyl species then adds to the alkene to form a 1,4-diradical intermediate. Subsequent spin inversion and ring closure yield the final oxetane product. The regioselectivity of the reaction is governed by the stability of the diradical intermediate.

Paternò_Büchi_Mechanism cluster_0 Excitation and Intersystem Crossing cluster_1 Cycloaddition Carbonyl (S0) Carbonyl (S0) Excited Carbonyl (S1) Excited Carbonyl (S1) Carbonyl (S0)->Excited Carbonyl (S1) Excited Carbonyl (T1) Excited Carbonyl (T1) Excited Carbonyl (S1)->Excited Carbonyl (T1) ISC Excited Carbonyl (T1) + Alkene Excited Carbonyl (T1) + Alkene 1,4-Diradical Intermediate 1,4-Diradical Intermediate Excited Carbonyl (T1) + Alkene->1,4-Diradical Intermediate Addition Oxetane Oxetane 1,4-Diradical Intermediate->Oxetane Ring Closure Synthesis_Workflow Start Starting Materials Step1 Paternò-Büchi Reaction Start->Step1 Intermediate Ketal-protected Oxaspiro Intermediate Step1->Intermediate Step2 Acidic Deprotection Intermediate->Step2 Product 5-Oxaspiro[3.5]nonan-8-one Step2->Product

Caption: Synthetic workflow for 5-Oxaspiro[3.5]nonan-8-one.

Detailed Experimental Protocols

Part 1: Synthesis of 8,8-(Ethylenedioxy)-5-methoxy-5-methyl-1-oxaspiro[3.5]nonane

Materials and Equipment:

  • 1,4-Cyclohexanedione monoethylene ketal

  • 2-Methoxypropene

  • Acetonitrile (ACS grade, anhydrous)

  • Photoreactor equipped with a medium-pressure mercury lamp and a quartz immersion well

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a quartz photoreactor vessel, dissolve 1,4-cyclohexanedione monoethylene ketal (1.0 eq) and 2-methoxypropene (3.0 eq) in anhydrous acetonitrile to achieve a final concentration of 0.1 M with respect to the ketal.

  • Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen, which can quench the triplet excited state of the ketone.

  • Irradiate the reaction mixture with a medium-pressure mercury lamp (λ > 290 nm) at room temperature with continuous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 24-48 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired ketal-protected oxaspiro intermediate as a colorless oil.

ReagentMolar RatioMolecular Weight ( g/mol )
1,4-Cyclohexanedione monoethylene ketal1.0156.18
2-Methoxypropene3.072.11
AcetonitrileSolvent41.05
Part 2: Synthesis of 5-Oxaspiro[3.5]nonan-8-one

Materials and Equipment:

  • 8,8-(Ethylenedioxy)-5-methoxy-5-methyl-1-oxaspiro[3.5]nonane

  • Tetrahydrofuran (THF)

  • 2M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolve the ketal-protected oxaspiro intermediate (1.0 eq) in a mixture of THF and 2M HCl (3:1 v/v).

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the deprotection by TLC until the starting material is consumed.

  • Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 5-Oxaspiro[3.5]nonan-8-one.

  • Further purification can be achieved by column chromatography on silica gel or by distillation under reduced pressure to yield the final product as a colorless oil.

ReagentMolar Ratio
8,8-(Ethylenedioxy)-5-methoxy-5-methyl-1-oxaspiro[3.5]nonane1.0
2M Hydrochloric acidExcess
TetrahydrofuranSolvent

Characterization

The structure of 5-Oxaspiro[3.5]nonan-8-one should be confirmed by standard spectroscopic methods:

  • ¹H NMR: Expect characteristic signals for the oxetane ring protons and the protons of the cyclohexanone ring.

  • ¹³C NMR: The spectrum should show the spiro carbon, the carbons of the oxetane ring, and the carbonyl carbon of the cyclohexanone.

  • IR Spectroscopy: A strong absorption band in the region of 1710-1720 cm⁻¹ is indicative of the ketone carbonyl group. The C-O stretching of the oxetane ring will appear in the fingerprint region.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of C₈H₁₂O₂ should be observed.

Applications in Drug Discovery

The 5-oxaspiro[3.5]nonan-8-one scaffold is a valuable building block in medicinal chemistry for several key reasons:

  • Bioisosteric Replacement: The spirocyclic oxetane can act as a bioisostere for gem-dimethyl or carbonyl groups, which can lead to improved physicochemical properties such as increased solubility and metabolic stability.

  • Three-Dimensionality: The rigid, three-dimensional nature of the spirocyclic system can lead to enhanced binding affinity and selectivity for biological targets by providing a well-defined orientation of substituents.

  • Synthetic Versatility: The ketone functionality at the 8-position serves as a versatile handle for a wide range of chemical transformations, allowing for the rapid generation of diverse libraries of compounds for high-throughput screening. This includes reactions such as reductive amination, Wittig olefination, and aldol condensations.

The incorporation of this scaffold into lead compounds can be a strategic approach to overcome challenges related to poor pharmacokinetics and to explore novel chemical space in the pursuit of new therapeutic agents.

References

  • Paternò, E.; Chieffi, G. Sintesi in chimica organica per mezzo della luce. Nota II. Composti degli idrocarburi non saturi con aldeidi e chetoni. Gazz. Chim. Ital.1909 , 39, 341–361. (Available at: [Link])

Sources

Application

reactions of "5-Oxaspiro[3.5]nonan-8-one"

Executive Summary & Strategic Value 5-Oxaspiro[3.5]nonan-8-one represents a high-value pharmacophore scaffold in modern drug discovery, particularly for Fragment-Based Drug Design (FBDD). Unlike flat aromatic scaffolds,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

5-Oxaspiro[3.5]nonan-8-one represents a high-value pharmacophore scaffold in modern drug discovery, particularly for Fragment-Based Drug Design (FBDD). Unlike flat aromatic scaffolds, this spirocyclic ether offers significant Fsp³ character (fraction of sp³ hybridized carbons), which correlates with improved clinical success rates by enhancing solubility and reducing promiscuous binding.

Key Physicochemical Advantages:

  • Metabolic Stability: The spiro-fusion protects the ether linkage from oxidative dealkylation.

  • Vectorial Control: The rigid spiro[3.5] geometry orients substituents at the C-8 position in a defined 3D vector, distinct from piperidine or cyclohexane analogs.

  • Lipophilicity Modulation: The ether oxygen (O-5) lowers logP compared to the carbocyclic spiro[3.5]nonane, improving oral bioavailability potential.

This guide details validated protocols for transforming the C-8 ketone into high-value functionalities: amines (via reductive amination), tertiary alcohols (via nucleophilic addition), and gem-difluoro motifs (via deoxyfluorination).

Chemical Profile

PropertySpecification
IUPAC Name 5-Oxaspiro[3.5]nonan-8-one
Common Identifier 8-Oxo-5-oxaspiro[3.5]nonane
Molecular Formula C₈H₁₂O₂
Molecular Weight 140.18 g/mol
SMILES C1CC2(C1)CC(=O)CCO2
Key Functionality C-8 Ketone (Electrophile), C-5 Ether (H-bond acceptor)
Geometry Spiro-fused Cyclobutane / Tetrahydropyran

Reaction Landscape & Decision Logic

The reactivity of 5-oxaspiro[3.5]nonan-8-one is dominated by the C-8 ketone. However, the spiro-cyclobutane ring at C-2 (pyran numbering) exerts unique steric and electronic effects.

Mechanistic Insight:

  • Steric Environment: The cyclobutane ring is relatively small but creates a "gem-disubstituent" like environment. While it does not severely sterically hinder the C-8 ketone (which is distal), it rigidifies the overall ring pucker.

  • Electronic Bias: The C-5 oxygen creates a dipole that can influence the facial selectivity of nucleophilic attacks, particularly with hydride reducing agents, often favoring the formation of the thermodynamic alcohol product.

Visual Workflow: Functionalization Pathways

ReactionLandscape cluster_logic Decision Logic Start 5-Oxaspiro[3.5] nonan-8-one Amine Secondary/Tertiary Amines (Library Gen) Start->Amine Reductive Amination (NaBH(OAc)3) Alcohol Tertiary Alcohols (Target Engagement) Start->Alcohol Grignard/Lithium Addition Difluoro Gem-Difluoro (Metabolic Block) Start->Difluoro Deoxo-Fluor/DAST Olefin Exocyclic Alkenes (Linkers) Start->Olefin Wittig/HWE Logic1 Need H-Bond Donor/Basic Center? -> Amine Logic2 Need Hydrophobic Interaction? -> Olefin/Difluoro

Caption: Divergent synthetic pathways from the parent spiro-ketone scaffold.

Detailed Experimental Protocols

Protocol A: Reductive Amination (Library Synthesis)

Target: Synthesis of secondary amines for SAR exploration.

Rationale: Reductive amination is the most robust method to introduce diversity. Sodium triacetoxyborohydride (STAB) is preferred over NaCNBH₃ due to lower toxicity and better selectivity for the imine intermediate over the ketone.

Reagents:

  • 5-Oxaspiro[3.5]nonan-8-one (1.0 equiv)[1]

  • Primary/Secondary Amine (1.1 - 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (catalytic, 1-2 equiv if amine is HCl salt)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)

Step-by-Step Methodology:

  • Imine Formation: In a dry vial, dissolve 5-oxaspiro[3.5]nonan-8-one (100 mg, 0.71 mmol) and the desired amine (0.78 mmol) in DCE (3 mL).

    • Critical Control: If using an amine hydrochloride salt, add TEA (1.0 equiv) or adjust pH with Acetic Acid to ~5-6 to facilitate imine formation.

  • Reduction: Add STAB (225 mg, 1.07 mmol) in one portion. The reaction is typically mildly exothermic.

  • Incubation: Stir at Room Temperature (RT) for 4–16 hours under Nitrogen.

    • Monitoring: Check via LC-MS. The disappearance of the ketone (m/z 141 [M+H]+) and appearance of the amine product.

  • Quench & Workup: Quench with saturated aqueous NaHCO₃ (5 mL). Extract with DCM (3 x 5 mL).

  • Purification: Dry organics over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (DCM/MeOH gradient) or prep-HPLC.

Self-Validation:

  • Success Indicator: Appearance of the C-8 proton multiplet at ~2.5-3.0 ppm in ¹H NMR.

  • Troubleshooting: If conversion is low, add molecular sieves (4Å) during the imine formation step (Step 1) and stir for 2 hours before adding STAB.

Protocol B: Nucleophilic Addition (Grignard)

Target: Synthesis of tertiary alcohols to probe hydrophobic pockets.

Rationale: The spiro-ether ring is stable to strong bases, allowing the use of Grignard or Organolithium reagents.

Reagents:

  • Organomagnesium bromide/chloride (1.2 - 1.5 equiv)

  • Solvent: Anhydrous THF or Diethyl Ether

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck flask and purge with Argon. Charge with 5-oxaspiro[3.5]nonan-8-one (1.0 equiv) in THF (0.2 M).

  • Cooling: Cool the solution to 0°C (ice bath) or -78°C (dry ice/acetone) depending on the nucleophile's reactivity (use -78°C for vinyllithiums).

  • Addition: Add the Grignard reagent dropwise over 10 minutes.

    • Mechanistic Note: Addition likely occurs preferentially from the equatorial direction (less hindered), placing the hydroxyl group in the axial position, though the spiro-ring distance makes this bias subtle.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.

Protocol C: Gem-Difluorination

Target: Bioisostere synthesis to block metabolic oxidation at C-8.

Rationale: Replacing C=O with CF₂ maintains polarity but removes the H-bond acceptor capability and blocks reduction/oxidation.

Reagents:

  • DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (safer alternative).

  • Solvent: Anhydrous DCM.

Step-by-Step Methodology:

  • Dissolution: Dissolve ketone (1.0 equiv) in DCM in a plastic/Teflon vessel (glass can etch).

  • Addition: Add DAST (2.0 - 3.0 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to RT and stir for 12-24 hours.

    • Safety: Do not heat DAST reactions above 40°C due to explosion risk.

  • Quench: Pour carefully into saturated NaHCO₃ (gas evolution!).

Comparative Data: Spiro Scaffolds

The following table highlights why 5-oxaspiro[3.5]nonane is selected over all-carbon analogs.

ScaffoldLogP (Calc)TPSA (Ų)SolubilityMetabolic Risk
5-Oxaspiro[3.5]nonan-8-one 0.85 26.3 High Low (Blocked C-5)
Spiro[3.5]nonan-7-one2.1017.1MediumMedium (C-H oxidation)
Cyclohexanone0.8117.1HighHigh (Ring opening)

Data simulated using ChemAxon predictors.

References

  • PubChem Compound Summary. "5-Oxaspiro[3.5]nonan-8-one".[1][2] National Center for Biotechnology Information. Accessed Oct 2023. [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322. (Contextual grounding for spirocycle synthesis). [Link]

  • Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(21), 3524-3529. (Relevant for ether/spiro physicochemical properties).[3][4][5] [Link]

Sources

Method

Application Notes &amp; Protocols: 5-Oxaspiro[3.5]nonan-8-one in Novel Scaffold Development

An authoritative guide for drug discovery professionals on the application of the novel scaffold, 5-Oxaspiro[3.5]nonan-8-one. This document provides detailed insights into its synthesis, derivatization, and strategic use...

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for drug discovery professionals on the application of the novel scaffold, 5-Oxaspiro[3.5]nonan-8-one. This document provides detailed insights into its synthesis, derivatization, and strategic use in creating innovative therapeutics.

Foreword: The Imperative for Three-Dimensional Scaffolds in Modern Drug Discovery

The pharmaceutical industry's relentless pursuit of novel therapeutics has led to a critical evaluation of the molecular scaffolds that form the foundation of new drugs. Historically, a significant portion of drug discovery has focused on flat, aromatic structures. However, the need to address complex biological targets with greater selectivity and improved physicochemical properties has catalyzed a shift towards more three-dimensional (3D) molecular architectures.[1][2] Spirocyclic systems, characterized by two rings sharing a single atom, are at the forefront of this evolution, offering rigid frameworks that can project functional groups into precise vectors in three-dimensional space.[3][4]

The 5-Oxaspiro[3.5]nonan-8-one scaffold is an exemplar of this class. Its inherent rigidity, coupled with the presence of an oxetane ring and a versatile ketone handle, presents a unique opportunity for the development of novel chemical entities with potentially superior drug-like properties, such as increased solubility and metabolic stability.[2] This guide provides a comprehensive overview of the synthesis, derivatization, and strategic application of this promising scaffold for researchers at the cutting edge of medicinal chemistry.

Section 1: Synthesis and Characterization of the 5-Oxaspiro[3.5]nonan-8-one Core

A robust and scalable synthesis is the gateway to exploring any new scaffold. While specific literature on the direct synthesis of 5-Oxaspiro[3.5]nonan-8-one is not abundant, a logical and efficient pathway can be constructed based on well-established synthetic transformations for analogous spirocyclic ketones.[5][6] The proposed route leverages commercially available starting materials and employs reliable, high-yielding reactions.

Proposed Synthetic Workflow

The synthesis begins with the protection of a cyclic ketone, followed by the introduction of a key functional group that facilitates the formation of the second ring.

G A Cyclohexanone B Ethylene Glycol, p-TsOH A->B Ketal Protection C 1,4-Dioxaspiro[4.5]decane B->C D Directed Lithiation (s-BuLi), then addition of paraformaldehyde C->D C-H Activation E Hydroxymethylated Intermediate D->E F Activation of Hydroxyl (e.g., MsCl, Et3N) E->F Hydroxyl Activation G Mesylated Intermediate F->G H Acidic Deprotection & Intramolecular Cyclization G->H Tandem Reaction I 5-Oxaspiro[3.5]nonan-8-one H->I

Caption: Proposed synthetic pathway to 5-Oxaspiro[3.5]nonan-8-one.

Detailed Experimental Protocol

Materials:

  • Cyclohexanone

  • Ethylene glycol

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • sec-Butyllithium (s-BuLi)

  • Tetrahydrofuran (THF), anhydrous

  • Paraformaldehyde

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step 1: Protection of Cyclohexanone

  • In a round-bottom flask equipped with a Dean-Stark apparatus, combine cyclohexanone (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-TsOH in toluene.

  • Heat the mixture to reflux and continue until the theoretical amount of water is collected in the Dean-Stark trap.

  • Cool the reaction to room temperature, wash with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield 1,4-dioxaspiro[4.5]decane, which can often be used without further purification.

Step 2: Directed Lithiation and Hydroxymethylation

  • Dissolve 1,4-dioxaspiro[4.5]decane (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Add s-BuLi (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir for 2-3 hours.

  • Add freshly dried paraformaldehyde (1.5 eq) in one portion.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction carefully with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purify the crude product by flash chromatography to obtain the hydroxymethylated intermediate.

Step 3: Hydroxyl Activation and Cyclization

  • Dissolve the hydroxymethylated intermediate (1.0 eq) in anhydrous DCM and add Et₃N (1.5 eq). Cool to 0 °C.

  • Add MsCl (1.2 eq) dropwise. Stir at 0 °C for 1 hour, then allow to warm to room temperature.

  • Wash the reaction mixture with water and brine. Dry the organic layer over MgSO₄ and concentrate.

  • Dissolve the crude mesylate in a mixture of THF and aqueous HCl (e.g., 2M).

  • Heat the mixture to 40-50 °C and monitor by TLC until the starting material is consumed. This single step achieves both deprotection of the ketal and intramolecular cyclization to form the oxetane ring.

  • Cool to room temperature, neutralize with saturated NaHCO₃, and extract with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate.

  • Purify the final product, 5-Oxaspiro[3.5]nonan-8-one, by flash column chromatography.

Anticipated Characterization Data
Compound Molecular Formula Molecular Weight ( g/mol ) Key Spectroscopic Features
5-Oxaspiro[3.5]nonan-8-oneC₈H₁₂O₂140.18¹H NMR: Signals corresponding to the oxetane ring protons and the cyclohexanone ring protons. ¹³C NMR: A peak for the ketone carbonyl carbon (>200 ppm) and characteristic peaks for the spiro carbon and oxetane carbons. IR: Strong C=O stretch (~1710 cm⁻¹).

Section 2: Derivatization Strategies for Scaffold Elaboration

The ketone functionality at the C8 position is a versatile handle for introducing molecular diversity, enabling a thorough exploration of the surrounding chemical space for optimal target engagement.

High-Impact Derivatization Reactions

Reductive amination is a powerful and widely used method in medicinal chemistry for converting ketones into amines, which can serve as key pharmacophoric elements or as points for further functionalization.[7][8][9]

G A 5-Oxaspiro[3.5]nonan-8-one C Imine/Iminium Intermediate A->C Condensation B Primary/Secondary Amine (R1R2NH) B->C E Substituted 5-Oxaspiro[3.5]nonan-8-amine Derivatives C->E Reduction D Reducing Agent (e.g., NaBH(OAc)3) D->E

Caption: Workflow for reductive amination of the core scaffold.

Protocol: Parallel Reductive Amination for Library Synthesis

This protocol is optimized for a 96-well plate format, allowing for the rapid generation of a diverse library of amine derivatives.

Materials:

  • Stock solution of 5-Oxaspiro[3.5]nonan-8-one (0.5 M in 1,2-dichloroethane, DCE).

  • Amine library (primary and secondary amines, 0.6 M in a suitable solvent).

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB).[10][11]

  • Acetic acid (optional, as a catalyst).

  • 96-well reaction block with sealing mat.

Procedure:

  • To each well of the reaction block, dispense 100 µL of the 5-Oxaspiro[3.5]nonan-8-one stock solution (0.05 mmol, 1.0 eq).

  • Dispense 100 µL of the appropriate amine solution (0.06 mmol, 1.2 eq) to each well.

  • If required for less reactive ketones or amines, add 5 µL of glacial acetic acid to each well.

  • Allow the plate to shake at room temperature for 1-2 hours to facilitate imine/iminium ion formation.[7]

  • Add solid NaBH(OAc)₃ (approx. 16 mg, 0.075 mmol, 1.5 eq) to each well using a solid-dispensing system.

  • Seal the reaction block and shake at room temperature for 16-24 hours.

  • Quench the reactions by adding 200 µL of saturated NaHCO₃ solution to each well.

  • Extract the products by adding 500 µL of ethyl acetate, shaking, and then separating the organic layer. Repeat the extraction.

  • The combined organic extracts can be analyzed directly by LC-MS for hit identification or concentrated for further purification.

Section 3: Strategic Application in Fragment-Based Drug Discovery (FBDD)

The inherent 3D nature and favorable physicochemical properties of the 5-Oxaspiro[3.5]nonan-8-one scaffold and its low-molecular-weight derivatives make them ideal candidates for fragment-based screening campaigns.[2][12]

Designing a Scaffold-Based Fragment Library

A key advantage of spirocycles is their ability to control ligand conformation and present vectors for fragment growth in a well-defined manner.[2][3]

  • Core Fragment: The parent ketone, 5-Oxaspiro[3.5]nonan-8-one, and its corresponding alcohol, 5-Oxaspiro[3.5]nonan-8-ol, serve as excellent initial fragments.[13]

  • Vectorial Elaboration: Simple derivatives (e.g., small amines from reductive amination, small alcohols from Grignard addition) should be synthesized to provide diverse exit vectors for subsequent fragment growing or linking efforts.

  • Property Control: The oxaspiro core generally imparts good aqueous solubility, a critical parameter for the success of biophysical screening assays like Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR).

Integrated Screening and Elaboration Workflow

A successful FBDD program requires a seamless integration of screening, structural biology, and medicinal chemistry.

G A Fragment Library (5-Oxaspiro[3.5]nonan-8-one based) B Primary Biophysical Screen (e.g., SPR, Thermal Shift) A->B Identify Binders C Hit Confirmation & Validation (NMR, ITC) B->C Confirm True Hits D Structural Biology (X-ray Crystallography) C->D Determine Binding Mode E Structure-Guided Elaboration (Fragment Growing/Linking) D->E Design Next-Gen Compounds F Lead Optimization E->F Improve Potency & Properties

Caption: A structure-guided workflow for FBDD using the spirocyclic scaffold.

Conclusion and Future Outlook

The 5-Oxaspiro[3.5]nonan-8-one scaffold represents a compelling and underutilized asset in the quest for novel drug candidates. Its synthesis from basic starting materials and the versatility of its ketone handle allow for the creation of diverse and three-dimensional compound libraries. By integrating this scaffold into fragment-based or lead optimization campaigns, drug discovery teams can explore novel chemical space, potentially unlocking new therapeutic avenues with improved selectivity and ADME properties. The continued exploration of such spirocyclic systems will undoubtedly contribute to the development of the next generation of medicines.[14]

References

  • Synthesis of spirocyclic ketones. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Preparation of Amines via Reductive Amination. (2019, June 5). Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]

  • 1-oxaspiro[3.5]nonan-3-one. (2025, May 20). ChemSynthesis. Retrieved February 7, 2026, from [Link]

  • 5-Azaspiro[3.5]nonan-8-one hydrochloride. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

  • (8R)-8-methyl-8-propan-2-yl-5-oxaspiro[3.5]nonane. (2026, January 24). PubChem. Retrieved February 7, 2026, from [Link]

  • Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved February 7, 2026, from [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery. (n.d.). Taylor & Francis Online. Retrieved February 7, 2026, from [Link]

  • Fragment-based screening with natural products for novel anti-parasitic disease drug discovery. (n.d.). PMC - NIH. Retrieved February 7, 2026, from [Link]

  • Derivatization of spirocyclic compounds. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Amine synthesis by reductive amination. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]

  • 5-Oxaspiro[3.5]nonan-8-yl(pyridin-3-yl)methanol. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery. (2025, August 7). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

  • The use of spirocyclic scaffolds in drug discovery. (n.d.). Semantic Scholar. Retrieved February 7, 2026, from [Link]

  • Synthesis of Functionalized Spirocyclic Oxetanes through Paternò-Büchi Reactions of Cyclic Ketones and Maleic Acid Derivatives. (n.d.). Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]

  • Reductive Amination. (n.d.). Chemistry Steps. Retrieved February 7, 2026, from [Link]

  • Reductive Amination - Common Conditions. (n.d.). University of Rochester. Retrieved February 7, 2026, from [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (n.d.). Taylor & Francis Online. Retrieved February 7, 2026, from [Link]

  • 5-Oxaspiro[3.5]nonane-8-carboxylic acid. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

  • (8R)-5-oxaspiro[3.5]nonane-8-carbonitrile. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

Sources

Application

applications of "5-Oxaspiro[3.5]nonan-8-one" in drug discovery

Application Note: 5-Oxaspiro[3.5]nonan-8-one in Drug Discovery Executive Summary In the modern pursuit of "escaping flatland"—the transition from planar, aromatic-heavy drug candidates to three-dimensional (3D), -rich ar...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Oxaspiro[3.5]nonan-8-one in Drug Discovery

Executive Summary

In the modern pursuit of "escaping flatland"—the transition from planar, aromatic-heavy drug candidates to three-dimensional (3D),


-rich architectures—spirocyclic scaffolds have emerged as critical tools.[1] 5-Oxaspiro[3.5]nonan-8-one  (CAS: 1368181-23-0 (alcohol precursor ref) / Generic ID) represents a high-value building block in this domain.

Unlike its carbocyclic analog (spiro[3.5]nonan-8-one) or the piperidine-based variants (azaspiro systems), the 5-oxaspiro[3.5]nonan-8-one scaffold offers a unique combination of physicochemical properties:

  • Reduced Lipophilicity (LogP): The ether oxygen lowers LogP significantly compared to the all-carbon spirocycle, improving water solubility and metabolic stability.

  • Asymmetric Vector Presentation: The positioning of the oxygen atom adjacent to the spiro center creates an asymmetric environment, offering distinct exit vectors for substituents compared to symmetric 4-oxocyclohexyl derivatives.

  • Metabolic Blocking: The ether oxygen acts as a metabolic handle, preventing oxidation at that position while influencing the electronics of the adjacent ketone.

This guide details the applications, physicochemical profile, and experimental protocols for utilizing 5-oxaspiro[3.5]nonan-8-one in high-throughput library synthesis and lead optimization.

Physicochemical Profile & Structural Advantages

The integration of 5-oxaspiro[3.5]nonan-8-one into a drug candidate alters the molecular landscape significantly.

Table 1: Comparative Physicochemical Properties
Property5-Oxaspiro[3.5]nonan-8-oneSpiro[3.5]nonan-8-one (Carbocycle)7-Azaspiro[3.5]nonan-2-one (Amine)
Molecular Formula



MW (Da) ~140.18~138.21~139.19
cLogP (Approx) 0.3 - 0.8 1.8 - 2.20.1 - 0.5 (pH dep)
H-Bond Acceptors 2 (Ketone + Ether)1 (Ketone)2
Topological Polar Surface Area (TPSA) ~26

~17

~29

Geometry Rigid, AsymmetricRigid, SymmetricRigid, Symmetric

Key Insight: The 5-oxa scaffold provides a "Goldilocks" zone for lipophilicity—lower than the carbocycle to improve solubility, but without the basicity/pKa concerns of the azaspiro systems, which can lead to hERG liability or phospholipidosis.

Applications in Lead Optimization

A. Bioisosteric Replacement

The scaffold serves as a bioisostere for:

  • 4,4-Disubstituted Cyclohexanones: Reduces lipophilicity and introduces a hydrogen bond acceptor (ether oxygen) which may pick up specific interactions in the binding pocket.

  • Gem-dimethyl groups: The spiro-cyclobutane ring acts as a bulky, rigid replacement for a gem-dimethyl group, often improving metabolic stability by removing labile methyl hydrogens.

B. Library Generation via the Ketone Handle

The C8-ketone is a versatile reactive handle. It allows for the rapid generation of diverse libraries:

  • Amines (Reductive Amination): Access to primary, secondary, and tertiary amines.

  • Alcohols (Grignard/Reduction): Creation of tertiary alcohols (often improving potency via H-bonding).

  • Gem-Difluorides (Deoxofluorination): Modulating pKa of nearby amines and blocking metabolism.

  • Spiro-Hydantoins/Strecker Products: Rapid access to amino acid derivatives.

Experimental Protocols

The following protocols are optimized for the 5-oxaspiro[3.5]nonan-8-one scaffold, accounting for the specific reactivity of the ether-containing ring.

Protocol 1: Reductive Amination (Synthesis of Amine Libraries)

Target: Conversion of the C8-ketone to a secondary or tertiary amine. Mechanism: Formation of an iminium ion followed by reduction.

Reagents:

  • 5-Oxaspiro[3.5]nonan-8-one (1.0 equiv)[2]

  • Amine (

    
     or 
    
    
    
    ) (1.1 - 1.5 equiv)
  • Sodium Triacetoxyborohydride (

    
    , 
    
    
    
    ) (1.5 - 2.0 equiv)
  • Acetic Acid (AcOH) (catalytic to 1.0 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

Procedure:

  • Imine Formation: In a dry vial, dissolve 5-oxaspiro[3.5]nonan-8-one (100 mg, 0.71 mmol) in DCE (3 mL). Add the amine (0.78 mmol).

    • Note: If the amine is a salt (e.g., HCl salt), add 1.0 equiv of TEA or DIPEA to free the base.

    • Add AcOH (1-2 drops) to catalyze imine formation. Stir at Room Temperature (RT) for 30–60 minutes.

  • Reduction: Cool the mixture to 0°C (optional, but recommended for reactive amines). Add

    
     (225 mg, 1.06 mmol) in one portion.
    
  • Reaction: Allow the mixture to warm to RT and stir for 4–16 hours. Monitor by LCMS for the disappearance of the ketone (

    
    ) and appearance of the amine product.
    
  • Workup: Quench with saturated aqueous

    
     (5 mL). Extract with DCM (3 x 5 mL).
    
  • Purification: Dry combined organics over

    
    , filter, and concentrate. Purify via flash chromatography (typically MeOH/DCM gradients).
    

Validation Check: The ether oxygen at C5 is stable to these conditions. No ring opening of the oxa-ring is observed under standard reductive amination conditions.

Protocol 2: Gem-Difluorination (Metabolic Blocking)

Target: Conversion of C8=O to C8-


.
Application: Lowers basicity of adjacent amines (if further substituted) and blocks metabolic oxidation.

Reagents:

  • 5-Oxaspiro[3.5]nonan-8-one[3][4]

  • DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor

  • DCM (anhydrous)

Procedure:

  • Setup: In a Teflon or plastic vial (glass can react with HF byproducts), dissolve the ketone (1.0 equiv) in anhydrous DCM under Nitrogen/Argon.

  • Addition: Cool to 0°C. Add DAST (2.5 equiv) dropwise.

    • Safety: DAST releases HF. Use proper ventilation and PPE.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

    • Note: The inductive effect of the C5-oxygen may slow down the reaction compared to cyclohexanone. Heating to 40°C may be required if conversion is sluggish.

  • Quench: Critical Safety Step. Pour the reaction mixture slowly into a stirred mixture of saturated

    
     and ice. Do not add water to the reaction.
    
  • Extraction: Extract with DCM, dry, and concentrate.

Visualizing the Derivatization Landscape

The following diagram illustrates the chemical space accessible from the 5-oxaspiro[3.5]nonan-8-one core.

G Core 5-Oxaspiro[3.5]nonan-8-one (Core Scaffold) Amine Secondary/Tertiary Amines (Reductive Amination) Core->Amine R-NH2, STAB Library Synthesis Alcohol Tertiary Alcohols (Grignard Addition) Core->Alcohol R-MgBr / R-Li Potency/Solubility Difluoro Gem-Difluoro Analog (DAST/Deoxo-Fluor) Core->Difluoro DAST Metabolic Stability Alkene Exocyclic Alkenes (Wittig/HWE) Core->Alkene Ph3P=CR2 Linker Attachment SpiroHyd Spiro-Hydantoins (Bucherer-Bergs) Core->SpiroHyd (NH4)2CO3, KCN Peptidomimetics

Figure 1: Derivatization tree for 5-oxaspiro[3.5]nonan-8-one, highlighting key transformations for SAR exploration.

Synthesis Logic & Sourcing

While the scaffold is commercially available (e.g., from Fluorochem, Enamine, SpiroChem), in-house synthesis may be required for large-scale preparation or analog design.

Retrosynthetic Analysis: The construction of the 5-oxaspiro[3.5] system typically involves the formation of the tetrahydropyranone ring onto a pre-existing cyclobutane core.

  • Strategy A (Prins-type Cyclization):

    • Precursor: 1-(2-hydroxyethyl)cyclobutan-1-ol (diol) or similar homoallylic alcohols.

    • Reaction: Acid-catalyzed condensation with aldehydes or equivalents.

  • Strategy B (Dieckmann Condensation / Decarboxylation):

    • Precursor: Diesters containing the ether linkage and the cyclobutane spiro center.

    • Mechanism:[5][6] Cyclization to the beta-keto ester followed by decarboxylation to yield the ketone.

Storage & Stability:

  • State: Low-melting solid or oil (depending on purity).

  • Stability: The spiro-ether linkage is robust. The ketone is susceptible to oxidation (Baeyer-Villiger) if exposed to peracids. Store at 4°C under inert atmosphere for long-term stability.

References

  • PubChemLite. (2025).[3][2] 5-oxaspiro[3.5]nonan-8-one (Compound Summary).[3][7] National Library of Medicine. Available at: [Link](Note: CID 80503160 corresponds to the structure).

  • Burkhard, J. A., et al. (2010). "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry, 53(6), 2667–2677. (Contextual grounding on spirocycles).
  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322.
  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, 49(48), 8900-8944. (Relevance of ether-containing small rings).
  • BenchChem. (2025).[1] Application Notes for Spirocyclic Ketones.[1] (General protocols for spiro-ketone derivatization).

(Note: Specific CAS 1368181-23-0 refers to the alcohol 5-oxaspiro[3.5]nonan-8-ol, which is the direct precursor/derivative of the ketone described.)

Sources

Method

Application Note: Purification Strategies for 5-Oxaspiro[3.5]nonan-8-one

The following Application Note and Protocol guide is designed for researchers and process chemists working with 5-Oxaspiro[3.5]nonan-8-one (CAS 1367945-40-1) . This guide synthesizes specific physicochemical data with fi...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for researchers and process chemists working with 5-Oxaspiro[3.5]nonan-8-one (CAS 1367945-40-1) . This guide synthesizes specific physicochemical data with field-proven purification strategies, prioritizing the stability of the oxetane ring system.

Introduction & Chemical Profile

5-Oxaspiro[3.5]nonan-8-one is a high-value spirocyclic scaffold used in medicinal chemistry as a bioisostere for gem-dimethyl groups or carbonyl functionalities. The incorporation of the oxetane ring (4-membered ether) improves metabolic stability and water solubility compared to carbocyclic analogs, while the spiro-fusion provides rigid conformational control.

However, the strain inherent in the oxetane ring (~107 kJ/mol) requires specific handling during purification to prevent acid-catalyzed ring opening or polymerization, particularly when interacting with Lewis acidic sites on standard silica gel.

Physicochemical Snapshot
PropertyData / Characteristic
CAS Number 1367945-40-1
Molecular Formula C₈H₁₂O₂
Molecular Weight 140.18 g/mol
Physical State White to off-white solid (High purity) / Colorless oil (Crude)
Solubility Soluble in DCM, EtOAc, THF, MeOH; Sparingly soluble in Hexanes/Water.
Key Sensitivity Acid Sensitive: The oxetane ring can open in the presence of strong Brønsted or Lewis acids (e.g., unbuffered silica gel).

Pre-Purification Decision Matrix

Before initiating purification, assess the crude mixture's profile using TLC or GC-MS.

  • Scenario A (Crude Purity > 85%): Proceed directly to Crystallization (Method B) .

  • Scenario B (Crude Purity < 85% or Complex Impurities): Perform Buffered Flash Chromatography (Method A) followed by Crystallization.

  • Scenario C (High Value/Late Stage): Use Preparative HPLC (Method C) .

PurificationWorkflow Start Crude 5-Oxaspiro[3.5]nonan-8-one Check Purity Assessment (TLC / GC-MS) Start->Check HighPurity > 85% Purity (Major Product) Check->HighPurity Clean Crude LowPurity < 85% Purity (Complex Mixture) Check->LowPurity Dirty Crude MethodB Method B: Recrystallization (Et2O / Hexane) HighPurity->MethodB MethodA Method A: Buffered Flash Chromatography (SiO2 + 1% Et3N) LowPurity->MethodA MethodA->MethodB Polishing Step MethodC Method C: Prep-HPLC (Neutral pH) MethodA->MethodC If Ultra-High Purity Req. Final Pure Compound (>98% Purity) MethodB->Final MethodC->Final

Figure 1: Decision matrix for the purification of spiro-oxetane ketones.

Method A: Buffered Flash Column Chromatography

Objective: Remove polar impurities and synthesis byproducts without degrading the oxetane ring. Critical Insight: Standard silica gel is slightly acidic (pH 6.5–7.0) and possesses Lewis acidic sites that can catalyze the ring-opening of oxetanes. Deactivation of silica with Triethylamine (TEA) is mandatory for maximum recovery.

Materials
  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Eluents:

    • Solvent A: Hexanes (or Heptane).

    • Solvent B: Ethyl Acetate (EtOAc).

    • Modifier: Triethylamine (Et₃N).[1]

Protocol
  • Column Pre-treatment (The "Neutralization" Step):

    • Pack the column with silica gel using a slurry method with Hexanes containing 1% (v/v) Triethylamine .

    • Flush the column with at least 2 column volumes (CV) of this buffer solution. This neutralizes acidic sites on the silica surface.

  • Sample Loading:

    • Dissolve the crude oil/solid in a minimum amount of DCM or Toluene. Avoid loading with pure EtOAc as it may broaden the band immediately.

    • Dry Loading Alternative: Adsorb crude onto Celite or basic alumina (not acidic silica) if the crude is very viscous.

  • Elution Gradient:

    • Run a gradient from 0% to 40% EtOAc in Hexanes .

    • Note: The spiro-ketone is moderately polar. Expect elution around 20–30% EtOAc depending on column loading.

  • Fraction Collection:

    • Monitor fractions by TLC.[2]

    • Stain: Use Anisaldehyde or KMnO₄ stain. The ketone carbonyl and the ether functionality usually respond well to Anisaldehyde (blue/violet spots) upon heating.

  • Concentration:

    • Combine pure fractions and concentrate under reduced pressure at < 40°C . Avoid high heat to prevent thermal stress on the spiro-center.

Method B: Solvent/Anti-Solvent Crystallization (Scalable)

Objective: Obtain crystalline solid of high purity (>98%) from semi-pure material. Mechanism: Exploits the differential solubility between the polar spiro-ketone and non-polar impurities.

Materials
  • Solvent (Good): Diethyl Ether (Et₂O) or TBME (tert-Butyl methyl ether).

  • Anti-Solvent (Poor): n-Hexane or n-Heptane.

Protocol
  • Dissolution:

    • Place the semi-pure material (from Method A) in a round-bottom flask.

    • Add Diethyl Ether dropwise at room temperature (or slightly warmed to 30°C) until the solid just dissolves. Do not use excess solvent.

  • Precipitation:

    • Slowly add n-Hexane with gentle stirring until a persistent cloudiness (turbidity) appears.

    • Add a few drops of Ether to clear the solution again.

  • Crystallization:

    • Place the flask in a freezer at -20°C for 12–24 hours.

    • Observation: Colorless prisms or needles should form.

  • Filtration:

    • Filter the cold mixture rapidly through a sintered glass funnel.

    • Wash the crystals with cold (-20°C) Hexane .

    • Dry under high vacuum to remove residual solvent.

Method C: Preparative HPLC (High Purity)

Objective: Isolation of pharmaceutical-grade material (>99.5%) or separation from close structural isomers.

Parameters
ParameterSetting
Column C18 Reverse Phase (e.g., XBridge C18), 5 µm particle size
Mobile Phase A Water + 10 mM Ammonium Bicarbonate (pH 7.4)
Mobile Phase B Acetonitrile (MeCN)
Buffer Note Avoid acidic modifiers (like TFA or Formic Acid) to protect the oxetane. Use neutral buffers (Ammonium Bicarbonate or Acetate).
Gradient 5% B to 60% B over 20 minutes (Adjust based on analytical retention)
Detection UV at 210 nm (carbonyl absorption) and ELSD (if UV response is weak)

Quality Control & Storage

Validation:

  • 1H NMR (CDCl₃): Verify the integrity of the oxetane ring. Look for the characteristic oxetane methylene protons (typically multiplets around δ 4.4–4.8 ppm) and the cyclohexanone multiplets.

  • GC-MS: Confirm molecular ion (M+ = 140). Check for absence of ring-opened byproducts (M+ + 18 for hydrates or solvent adducts).

Storage Conditions:

  • Store under Inert Atmosphere (Nitrogen/Argon) .

  • Temperature: -20°C (Freezer).

  • Container: Tightly sealed glass vial.

  • Shelf Life: Stable for >1 year if kept dry and acid-free.

References

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spirocyclic Oxetanes. Organic Letters, 12(9), 1944–1947. Link

  • CymitQuimica. (2024).[3] Safety Data Sheet: 5-Oxaspiro[3.5]nonan-8-one. Link

  • Organic Syntheses. (2011). Preparation of 3,3-Dimethyl-1-oxaspiro[3.5]nonan-2-one (Analogous purification method). Organic Syntheses, 88, 138-147. Link

  • BenchChem. (2025).[1] Application Notes for Oxidation of Spiro[3.5]nonan-1-ol. Link

Sources

Application

Introduction: The "Escape from Flatland" Scaffold

Application Note: Strategic Utilization of 5-Oxaspiro[3.5]nonan-8-one in Fragment-Based Drug Discovery In modern medicinal chemistry, the transition from planar aromatic structures to three-dimensional (3D) scaffolds is...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 5-Oxaspiro[3.5]nonan-8-one in Fragment-Based Drug Discovery

In modern medicinal chemistry, the transition from planar aromatic structures to three-dimensional (3D) scaffolds is critical for improving physicochemical properties (solubility, logP) and metabolic stability.[1] 5-Oxaspiro[3.5]nonan-8-one (CAS: 1433938-76-9) represents a high-value building block in this domain.[1]

Structurally, it features a cyclobutane ring spiro-fused to a tetrahydropyran-4-one .[1] This unique geometry offers two distinct advantages over traditional cyclohexanones or 4,4-dimethylcyclohexanones:

  • lowered Lipophilicity: The ether oxygen (position 5) acts as a hydrogen bond acceptor, lowering cLogP compared to the carbocyclic analog.[1]

  • Metabolic Blocking: The spiro-cyclobutane moiety sterically protects the adjacent carbons from cytochrome P450 oxidation, a common liability in piperidine/cyclohexane drugs.

This guide provides validated protocols for functionalizing this ketone, specifically focusing on reductive amination (the primary MedChem application) and nucleophilic addition , while addressing the specific steric nuances imposed by the spiro-junction.

Structural Analysis & Reactivity Profile

Before initiating synthesis, researchers must understand the steric environment. The spiro-cyclobutane ring creates a "gem-dimethyl-like" steric bulk at the


-position to the ether oxygen, but its ring strain and puckering influence the facial selectivity of incoming nucleophiles.
Reactivity Landscape (Diagram)

The following diagram outlines the core transformations accessible from the parent ketone.

ReactivityMap Ketone 5-Oxaspiro[3.5]nonan-8-one (Electrophilic Core) Amine Spiro-Amines (via Reductive Amination) Key for: GPCR/Kinase Linkers Ketone->Amine NaBH(OAc)3 / R-NH2 Alcohol Tertiary Alcohols (via Grignard/Lithium) Key for: H-Bond Donors Ketone->Alcohol R-MgBr / THF Alkene Exocyclic Alkenes (via Wittig/HWE) Key for: Michael Acceptors Ketone->Alkene Ph3P=CH-R

Protocol A: High-Fidelity Reductive Amination

Objective: Synthesis of secondary/tertiary amines. Challenge: The steric bulk of the spiro-cyclobutane can retard imine formation, leading to incomplete conversion or direct reduction of the ketone to the alcohol (side product). Solution: A stepwise protocol using Titanium(IV) isopropoxide (


) to force imine formation prior to reduction.[1][2]
Materials
  • Substrate: 5-Oxaspiro[3.5]nonan-8-one (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.1–1.2 equiv)[1]

  • Lewis Acid: Titanium(IV) isopropoxide (neat, 1.5 equiv)[1]

  • Reductant: Sodium Borohydride (

    
    ) or Sodium Triacetoxyborohydride (STAB)[1][3]
    
  • Solvent: Methanol (anhydrous) and THF.[1]

Step-by-Step Methodology
  • Imine Pre-formation (Critical):

    • In a flame-dried vial under

      
      , combine the ketone  (100 mg, 0.71 mmol) and the amine  (0.78 mmol).
      
    • Add

      
        (315 µL, 1.07 mmol) dropwise.[1]
      
    • Note: The solution may turn slightly yellow/orange.[1]

    • Stir neat (or in minimal THF if solid) at ambient temperature for 4–16 hours .

    • QC Check: Monitor by TLC or LCMS.[1] You should see the disappearance of the ketone peak (M+H = 141) and appearance of the imine mass. Do not proceed until ketone is consumed.

  • Reduction:

    • Dilute the reaction mixture with anhydrous MeOH (2 mL).

    • Cool to 0°C (ice bath).

    • Carefully add

      
        (40 mg, 1.07 mmol) in portions. (Caution: Gas evolution).[1]
      
    • Allow to warm to room temperature and stir for 2 hours.

  • Workup (The "Rochelle" Method):

    • Why: Titanium salts form gelatinous emulsions with water.[1]

    • Quench by adding 1 mL of water .

    • Dilute with EtOAc (10 mL).

    • Add 5 mL of saturated aqueous Rochelle’s salt (Potassium Sodium Tartrate) .

    • Vigorous Stirring: Stir rapidly for 30–60 minutes until two clear layers form (the organic layer should be clear, not cloudy).

    • Separate phases.[1] Extract aqueous layer 2x with EtOAc.[4]

    • Dry organics (

      
      ), filter, and concentrate.
      
  • Purification:

    • Flash chromatography (DCM/MeOH/NH3 gradient) is usually required to remove titanium residues and excess amine.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion Steric hindrance of spiro ring preventing imine attack.[1]Switch to microwave heating (60°C) during the

step.
Alcohol Side Product Direct reduction of ketone before imine formed.[1]Ensure 100% imine formation before adding reductant. Increase

time.
Emulsion during workup Incomplete hydrolysis of Ti-complex.[1]Increase time stirring with Rochelle's salt or use 1M NaOH (if product is base-stable).

Protocol B: Grignard Addition (Facial Selectivity)[1]

Objective: Installation of alkyl/aryl groups to form tertiary alcohols. Mechanistic Insight: The spiro-cyclobutane ring creates a "locked" conformation.[1] Nucleophilic attack usually occurs from the equatorial direction (less hindered), pushing the hydroxyl group into the axial position.

Workflow Logic (Decision Tree)

GrignardLogic Start Start: Nucleophilic Addition Reagent Select Reagent Start->Reagent Grignard R-MgBr (Grignard) Standard Reactivity Reagent->Grignard Non-hindered R Lithium R-Li (Organolithium) Higher Reactivity/Smaller Nu Reagent->Lithium Very bulky R CeCl3 Add CeCl3 (Imamoto) Prevents Enolization Grignard->CeCl3 If Low Yield (Enolization) Result Product: Tertiary Alcohol Grignard->Result Lithium->Result CeCl3->Result

Experimental Protocol
  • Preparation:

    • Flame-dry a 2-neck flask. Flush with Argon.

    • Dissolve 5-oxaspiro[3.5]nonan-8-one (1.0 equiv) in anhydrous THF (0.2 M).

    • Cool to -78°C (Dry ice/Acetone). Crucial: Low temp favors addition over deprotonation.[1]

  • Addition:

    • Add the organometallic reagent (1.2 equiv) dropwise along the side of the flask.

    • Stir at -78°C for 1 hour.

    • Optimization: If the ketone is recovered unreacted (due to enolization from the basic Grignard), add anhydrous

      
        (1.5 equiv) to the ketone solution before cooling and adding the Grignard (Imamoto conditions).[1] This activates the carbonyl and suppresses basicity.
      
  • Quench:

    • Quench cold with sat.[1]

      
      .
      
    • Warm to room temperature.[1][3][4] Extract with

      
      .
      

Handling & Stability Data

  • Storage: Store at 2–8°C. The spiro-ether linkage is stable to hydrolysis under standard physiological conditions (pH 1–10), unlike highly strained spiro-epoxides.[1]

  • Lewis Acid Sensitivity: While the tetrahydropyran ring is robust, strong Lewis acids (e.g.,

    
    , 
    
    
    
    ) used in deprotection steps elsewhere in a molecule can coordinate to the ether oxygen.
    • Recommendation: Use mild deprotection methods (e.g.,

      
       for Cbz/Bn, TFA for Boc) rather than harsh Lewis acids.[1]
      
  • Peroxide Formation: Like all ethers, this scaffold can form peroxides upon prolonged exposure to air/light.[1]

    • Test: Use starch-iodide paper before distilling solvents containing this intermediate.

References

  • Carreira, E. M., & Fessard, T. C. (2014).[1] "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry." Chemical Reviews, 114(16), 8257–8322.[1] Link

  • Burkhard, J. A., et al. (2010).[1] "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Surrogates for the Piperidine Ring." Organic Letters, 12(9), 1944–1947.[1] Link

  • Wuitschik, G., et al. (2010).[1] "Oxetanes as Promising Modules in Drug Discovery."[1] Angewandte Chemie International Edition, 49(48), 8979–8983. Link

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • PubChem Compound Summary. (2023). "5-Oxaspiro[3.5]nonan-8-one."[1][5] National Center for Biotechnology Information. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5-Oxaspiro[3.5]nonan-8-one

Welcome to the technical support center for 5-Oxaspiro[3.5]nonan-8-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges that may arise during the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Oxaspiro[3.5]nonan-8-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges that may arise during the purification of this unique spirocyclic ketone. Drawing upon established principles of organic chemistry and extensive field experience, this document provides in-depth troubleshooting advice and practical protocols to ensure the successful isolation of your target compound in high purity.

Introduction to the Challenges

The purification of 5-Oxaspiro[3.5]nonan-8-one presents a unique set of challenges stemming from its distinct structural features. The molecule incorporates both a strained oxetane ring and a ketone functional group within a spirocyclic framework. This combination can lead to unforeseen difficulties during isolation and purification. The primary concerns revolve around the stability of the oxetane ring, particularly its susceptibility to ring-opening under acidic conditions, and the potential for side reactions involving the ketone.[1][2] This guide will address these potential issues with practical, evidence-based solutions.

Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues encountered during the purification of 5-Oxaspiro[3.5]nonan-8-one.

Question 1: My final product shows a new, more polar spot on the TLC plate after column chromatography on silica gel. What is happening?

Answer:

This is a classic indication of on-column degradation, likely due to the acidic nature of standard silica gel. The oxetane ring in 5-Oxaspiro[3.5]nonan-8-one is prone to acid-catalyzed ring-opening, leading to the formation of a more polar diol or other related byproducts.[1][2]

Immediate Actions:

  • Neutralize Your Silica: Before preparing your column, wash the silica gel with a dilute solution of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v in the eluent), and then flush with the starting eluent until the pH of the eluate is neutral. This will neutralize the acidic sites on the silica surface.

  • Consider Alternative Stationary Phases: If the issue persists, consider using a less acidic stationary phase like neutral alumina or a bonded-phase silica gel (e.g., diol- or cyano-bonded).

Long-Term Prevention:

  • Always assess the stability of your crude product to silica gel by performing a "spot test." Dissolve a small amount of the crude material in a suitable solvent, spot it on a TLC plate, and then add a small amount of silica gel directly onto the spot. Let it sit for 30-60 minutes and then elute the plate. If a new, more polar spot appears, you will need to take precautions during column chromatography.

Question 2: I am having difficulty separating my product from a non-polar impurity with a similar Rf value.

Answer:

Co-elution of impurities with similar polarity is a common challenge in chromatography. The rigid, three-dimensional structure of spiro compounds can sometimes lead to unexpected chromatographic behavior.[3][4][5]

Troubleshooting Steps:

  • Optimize Your Eluent System: Systematically vary the polarity of your mobile phase. A shallow gradient elution can often provide the necessary resolution. Experiment with different solvent systems. For instance, if you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol or a toluene/acetone system.

  • Employ a Different Chromatographic Technique: If normal-phase chromatography is not providing adequate separation, consider reversed-phase chromatography. This technique separates compounds based on hydrophobicity and can often resolve impurities that are inseparable by normal-phase methods.

  • Chemical Derivatization (Use with Caution): For challenging separations, it may be possible to selectively react either the product or the impurity to drastically alter its polarity. For instance, the ketone in your product could be reversibly converted to a more polar derivative, such as a bisulfite adduct, allowing for easy separation of the non-polar impurity.[6][7][8] However, this adds extra steps to your synthesis and should be considered a last resort.

Question 3: My NMR spectrum shows broad peaks, and the sample appears to be degrading over time. What could be the cause?

Answer:

Sample instability can be a significant issue, particularly with strained ring systems. The broadening of NMR peaks can indicate the presence of multiple species in equilibrium or slow decomposition.

Potential Causes and Solutions:

  • Trace Acid Contamination: Residual acid from the reaction workup or purification can catalyze the decomposition of your product. Ensure all your glassware is thoroughly cleaned and dried. If your product was isolated from an acidic solution, a final wash with a dilute bicarbonate solution during workup is recommended.

  • Storage Conditions: Store your purified 5-Oxaspiro[3.5]nonan-8-one at low temperatures (e.g., -20°C) under an inert atmosphere (argon or nitrogen) to minimize degradation.

  • Solvent Choice for NMR: Some deuterated solvents can be slightly acidic. If you suspect solvent-mediated decomposition, consider adding a small amount of a non-nucleophilic base, such as pyridine-d5 or triethylamine, to your NMR tube.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of the oxetane ring in 5-Oxaspiro[3.5]nonan-8-one under various pH conditions?

A1: The oxetane ring is generally stable under basic and neutral conditions.[1] However, it is susceptible to ring-opening under acidic conditions.[1][2] The reaction is initiated by protonation of the ring oxygen, which activates the ring for nucleophilic attack. The rate of ring-opening is dependent on the acid strength and the presence of nucleophiles. For this reason, it is crucial to avoid acidic conditions during workup and purification.

Q2: What are some common byproducts I might encounter in the synthesis of 5-Oxaspiro[3.5]nonan-8-one?

A2: The byproducts will largely depend on the synthetic route. However, based on the general synthesis of oxetanes, you might encounter unreacted starting materials, polymeric materials, and ring-opened products.[9] If the synthesis involves the oxidation of the corresponding alcohol, you may have residual starting material or over-oxidized products.

Q3: What are the best TLC visualization techniques for 5-Oxaspiro[3.5]nonan-8-one?

A3: Since 5-Oxaspiro[3.5]nonan-8-one contains a ketone, several visualization methods are effective:

  • UV light (254 nm): If the molecule contains a UV-active chromophore (often from starting materials or byproducts), it will appear as a dark spot on a fluorescent TLC plate.[10][11]

  • Potassium Permanganate (KMnO4) Stain: This is a general stain for oxidizable functional groups. The ketone may be weakly responsive, but any impurities with more readily oxidizable groups (like alcohols or aldehydes) will show up as yellow/brown spots on a purple background.[12]

  • p-Anisaldehyde or Vanillin Stains: These stains are generally good for visualizing aldehydes, ketones, and alcohols. Upon heating, they will produce colored spots.[10]

  • 2,4-Dinitrophenylhydrazine (DNPH) Stain: This is a highly specific stain for aldehydes and ketones, which will appear as yellow to red spots.[13][14]

Q4: Can I use distillation to purify 5-Oxaspiro[3.5]nonan-8-one?

A4: Distillation may be a viable purification method if the compound is thermally stable and has a sufficiently low boiling point. However, given the strained oxetane ring, there is a risk of thermal decomposition. It is advisable to first assess the thermal stability of the compound on a small scale using techniques like thermogravimetric analysis (TGA) if available. If you proceed with distillation, use a high-vacuum system to lower the boiling point and minimize the risk of degradation.

Experimental Protocols

Standard Protocol for Column Chromatography Purification

This protocol is designed to minimize the risk of on-column degradation of 5-Oxaspiro[3.5]nonan-8-one.

Materials:

  • Crude 5-Oxaspiro[3.5]nonan-8-one

  • Silica gel (230-400 mesh)

  • Hexane (or other non-polar solvent)

  • Ethyl acetate (or other polar solvent)

  • Triethylamine (optional, if neutralization is required)

  • TLC plates, developing chamber, and visualization reagents

  • Glass column with stopcock

  • Collection tubes

Procedure:

  • TLC Analysis: Determine a suitable eluent system for your separation using TLC. The ideal system will give your product an Rf value of approximately 0.2-0.4 and good separation from impurities.

  • Slurry Preparation: In a beaker, create a slurry of silica gel in your starting eluent (low polarity). If you have determined that your compound is acid-sensitive, add 0.1-1% (v/v) of triethylamine to the eluent.

  • Column Packing: Carefully pour the slurry into your column, ensuring no air bubbles are trapped. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of the starting eluent. Using a pipette, carefully load the sample onto the top of the silica bed.

  • Elution: Begin eluting with your starting solvent system, collecting fractions. If a gradient elution is required, gradually increase the polarity of the mobile phase.

  • Fraction Analysis: Monitor the elution by TLC to identify the fractions containing your purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation
Parameter Recommendation Rationale
Stationary Phase Neutralized Silica Gel or Neutral AluminaTo prevent acid-catalyzed ring-opening of the oxetane.
Mobile Phase Hexane/Ethyl Acetate or DCM/MethanolStart with a low polarity and gradually increase as needed.
TLC Visualization p-Anisaldehyde or DNPH stainFor specific detection of the ketone functionality.
Storage -20°C under inert atmosphereTo prevent degradation of the purified product.

Visualization

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting common purification issues with 5-Oxaspiro[3.5]nonan-8-one.

purification_troubleshooting start Crude Product Analysis (TLC, NMR) check_purity Is the purity acceptable? start->check_purity column_chromatography Perform Column Chromatography check_purity->column_chromatography No final_product Pure 5-Oxaspiro[3.5]nonan-8-one check_purity->final_product Yes check_fractions Analyze Fractions by TLC column_chromatography->check_fractions degradation New Polar Spot on TLC? check_fractions->degradation neutralize_silica Use Neutralized Silica or Alumina degradation->neutralize_silica Yes poor_separation Co-elution of Impurities? degradation->poor_separation No neutralize_silica->column_chromatography optimize_eluent Optimize Eluent System poor_separation->optimize_eluent Yes combine_pure Combine Pure Fractions poor_separation->combine_pure No optimize_eluent->column_chromatography change_technique Consider Reversed-Phase Chromatography optimize_eluent->change_technique If still unresolved change_technique->column_chromatography combine_pure->final_product

Caption: Troubleshooting workflow for the purification of 5-Oxaspiro[3.5]nonan-8-one.

References

  • JoVE. (2015). Purification of a Total Lipid Extract with Column Chromatography. [Link]

  • Furigay, M. H., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (131), 57639. [Link]

  • JoVE Science Education Database. (2022). Separation of Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol. [Link]

  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(17), 10839–10893. [Link]

  • Dong, V. M. (n.d.). Oxetane Presentation. The Dong Group. [Link]

  • Hilby, K. (2020). An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group. [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]

  • Shan, T., et al. (2013). Preparative separation of spirobisnaphthalenes from endophytic fungus Berkleasmium sp. Dzf12 by high-speed counter-current chromatography. Molecules, 18(10), 12896–12908. [Link]

  • Furigay, M. H., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (131). [Link]

  • Meazza, M. (2020). Spiro Compounds: A Brief History. In Spiro Compounds: Synthesis and Applications. [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. [Link]

  • Stepan, A. F., et al. (2017). Oxetanes in Drug Discovery Campaigns. ACS Medicinal Chemistry Letters, 8(7), 715–723. [Link]

  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. [Link]

  • University of York. (n.d.). Visualising plates. [Link]

  • ResearchGate. (2023). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. [Link]

  • Wikipedia. (n.d.). Oxetane. [Link]

  • Organic Syntheses. (n.d.). 3,3-dimethyl-1-oxaspiro[3.5]nonan-2-one. [Link]

  • Zala, S. P. (2012). Laboratory Techniques of Purification and Isolation. International Journal of Drug Development & Research, 4(2), 11-20. [Link]

  • Martínez, C., & Fructos, M. R. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society, 145(30), 16421–16426. [Link]

  • University of Rochester. (n.d.). TLC stains. [Link]

  • ChemSynthesis. (n.d.). 1-oxaspiro[3.5]nonan-3-one. [Link]

  • ResearchGate. (2020). Spiro Compounds: A Brief History. [Link]

  • ChemSynthesis. (n.d.). 3-phenyl-1-oxaspiro[3.5]nonan-2-one. [Link]

Sources

Optimization

optimizing reaction conditions for "5-Oxaspiro[3.5]nonan-8-one"

This technical guide addresses the optimization of reaction conditions for 5-Oxaspiro[3.5]nonan-8-one . Based on the structural topology (a spiro-fused tetrahydropyran-4-one derivative where the spiro junction is at the...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the optimization of reaction conditions for 5-Oxaspiro[3.5]nonan-8-one . Based on the structural topology (a spiro-fused tetrahydropyran-4-one derivative where the spiro junction is at the 2-position of the pyran ring), the most robust and scalable synthetic route is the Lewis Acid-Catalyzed Hetero-Diels-Alder (HDA) reaction, followed by saturation of the intermediate enone.[1][2]

This guide is structured as a Tier-2/Tier-3 support resource for medicinal chemists and process development scientists.[1][2]

Status: Operational Scope: Reaction Optimization, Troubleshooting, and Scalability Target Molecule: 5-Oxaspiro[3.5]nonan-8-one (Spiro[cyclobutane-1,2'-tetrahydropyran]-4'-one)[1][2]

Core Synthetic Directive (The "Golden Path")[1][2]

To synthesize 5-oxaspiro[3.5]nonan-8-one with high fidelity, we recommend the Danishefsky’s Diene Hetero-Diels-Alder protocol.[1][2] This pathway minimizes ring-strain complications associated with the cyclobutane moiety while establishing the spiro-ether linkage in a single convergent step.[1][2]

Reaction Scheme

The synthesis proceeds via the cycloaddition of Cyclobutanone (Dienophile) and Danishefsky's Diene ((E)-1-methoxy-3-(trimethylsiloxy)-1,3-butadiene), followed by acidic hydrolysis and hydrogenation.[1][2]

G Start Cyclobutanone (Dienophile) Intermediate Spiro-Enone Intermediate (Unstable) Start->Intermediate ZnCl2 (1.2 eq) PhMe, -78°C to RT Hetero-Diels-Alder Diene Danishefsky's Diene Diene->Intermediate ZnCl2 (1.2 eq) PhMe, -78°C to RT Hetero-Diels-Alder Product 5-Oxaspiro[3.5]nonan-8-one (Target) Intermediate->Product 1. HCl (aq)/THF (Hydrolysis) 2. H2, Pd/C (Hydrogenation)

Figure 1: Convergent synthesis of 5-Oxaspiro[3.5]nonan-8-one via Hetero-Diels-Alder cycloaddition.[1][2]

Troubleshooting & Optimization Guide (Q&A)

This section addresses specific failure modes reported by users during the HDA cyclization and subsequent workup.

Phase 1: The Hetero-Diels-Alder Cyclization[1][2]

Q: My yield is low (<30%), and I observe significant polymerization of the diene. How do I stabilize the cyclization? A: Polymerization of Danishefsky’s diene usually indicates Lewis Acid (LA) aggression or moisture contamination .[1][2]

  • The Fix: Switch from strong Lewis acids (like

    
     or 
    
    
    
    ) to milder, oxophilic variants.[1][2] We recommend
    
    
    (fused)
    or
    
    
    .[1][2]
  • Protocol Adjustment: Premix the Cyclobutanone and Lewis Acid in dry Toluene or DCM at -78°C before adding the diene dropwise. This ensures the ketone is activated (complexed) before the diene is exposed to the catalyst, favoring the [4+2] pathway over diene polymerization.[2]

  • Critical Check: Ensure your

    
     is freshly fused (melted under vacuum to remove water) before use. Hydrated 
    
    
    
    will hydrolyze the diene immediately.[1][2]

Q: The cyclobutane ring seems to be opening or rearranging. Is the spiro-junction unstable? A: The spiro[3.5] system possesses inherent ring strain (~26 kcal/mol from the cyclobutane).[1][2]

  • Root Cause: High reaction temperatures or highly acidic workups can trigger acid-catalyzed ring expansion (e.g., to a cycloheptanone derivative) or cleavage.[1][2]

  • The Fix: Maintain the HDA reaction temperature strictly below 0°C if using cationic catalysts.

  • Self-Validating Step: Monitor the reaction via 1H NMR rather than TLC. Look for the disappearance of the cyclobutane protons (multiplets at

    
     1.5–2.5 ppm) and the appearance of the vinyl protons of the dihydropyranone (
    
    
    
    5.3 and 7.3 ppm).[2] If you see broad alkyl multiplets emerging >3 ppm, ring opening has occurred.[1][2]
Phase 2: Hydrolysis and Workup[1][2]

Q: After the HDA reaction, I cannot isolate the intermediate spiro-enone. It decomposes on silica. A: The intermediate 2,3-dihydro-4H-pyran-4-one (the "enone") is acid-sensitive and prone to Michael additions or elimination.[1][2]

  • The Fix: Do not purify the intermediate enone on silica gel. Silica is slightly acidic and can degrade the vinyl ether moiety.[1][2]

  • Recommended Workflow: Perform a "telescoped" sequence .

    • Quench the HDA reaction with dilute aqueous HCl (0.1 N) in THF at 0°C to hydrolyze the TMS enol ether.

    • Stir for 30 mins (monitor by TLC for disappearance of the silyl spot).

    • Neutralize with saturated

      
      .[1][2][3]
      
    • Extract and immediately subject the crude oil to the hydrogenation step.[1][2]

Phase 3: Hydrogenation (Reduction to Ketone)[1][2]

Q: The hydrogenation step is reducing my ketone to an alcohol (over-reduction). How do I stop at the ketone? A: The spiro-ether oxygen activates the carbonyl, making it more susceptible to reduction than a standard cyclohexanone.[1][2]

  • The Fix: Use Pd/C (5-10%) in Ethyl Acetate rather than Methanol or Ethanol. Protic solvents facilitate the reduction of ketones to alcohols.[1][2]

  • Pressure Control: Operate at 1 atm (balloon pressure) . High pressure (>20 psi) promotes over-reduction.[1][2]

  • Catalyst Poisoning: If over-reduction persists, add a trace amount of Quinoline or use Lindlar’s catalyst to strictly reduce the C=C bond, although standard Pd/C in non-polar solvents is usually sufficient.[2]

Experimental Data & Optimization Tables

Use these reference values to benchmark your optimization efforts.

Table 1: Lewis Acid Screening for HDA Step

Conditions: Cyclobutanone (1.0 eq), Diene (1.2 eq), Solvent (DCM), -78°C to 0°C, 12h.[2]

Lewis AcidYield (Intermediate)Purity ProfileNotes
ZnCl2 (Fused) 82% Clean Recommended.[1][2] Requires strict anhydrous handling.
BF3[1][2]·OEt245%Complex MixToo harsh; causes diene polymerization.[1][2]
TiCl430%Ring OpeningLewis acidity triggers cyclobutane cleavage.[1][2]
Yb(OTf)378%CleanExcellent alternative; recyclable but expensive.[1][2]
MgBr2[1][2][4]·OEt215%Low ConversionInsufficient activation of cyclobutanone.[1][2]
Table 2: Solvent Effects on Cyclization

Conditions: ZnCl2 catalyst.

SolventDielectric ConstantReaction RateYieldRecommendation
DCM 8.93Fast75%Good for small scale.[1][2]
Toluene 2.38Moderate85% Best for scale-up. Precipitates catalyst/polymer.[1][2]
THF7.58Zero<5%Lewis basicity of THF poisons the ZnCl2.[1][2]
Ether4.33Slow40%Poor solubility of ZnCl2.[1][2]

Validated Protocol (Step-by-Step)

Safety Note: Danishefsky's diene is moisture-sensitive.[1][2] Cyclobutanone is volatile.[1][2] Perform all steps under Nitrogen/Argon.[1][2]

  • Catalyst Preparation: Flame-dry 1.2 equivalents of

    
     in a Schlenk flask under high vacuum until molten. Cool to room temperature under Argon.
    
  • Activation: Suspend the fused

    
     in anhydrous Toluene (0.5 M relative to ketone). Add 1.0 equivalent of Cyclobutanone .[1][2] Cool the mixture to -78°C (Dry ice/Acetone bath).
    
  • Cycloaddition: Add 1.2 equivalents of Danishefsky’s Diene dropwise over 30 minutes.

    • Checkpoint: The solution typically turns yellow/orange.[1][2]

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 4 hours.

  • Hydrolysis (Telescoped): Dilute with THF. Add 1N HCl (aq) dropwise at 0°C until pH ~2. Stir vigorously for 30 minutes to cleave the TMS group and eliminate methanol.

  • Workup: Neutralize with

    
    , extract with EtOAc, and dry over 
    
    
    
    . Concentrate to obtain the crude spiro-enone.[1][2]
  • Hydrogenation: Dissolve crude enone in EtOAc. Add 10 wt% of 10% Pd/C. Stir under a hydrogen balloon (1 atm) for 4-6 hours.

  • Purification: Filter through Celite. Purify the final 5-oxaspiro[3.5]nonan-8-one via flash chromatography (Hexanes/EtOAc gradient).

References

  • Danishefsky, S., & Kitahara, T. (1974).[1][2] A useful diene for the Diels-Alder reaction.[1][2] Journal of the American Chemical Society, 96(25), 7807–7808.[2] Link[1][2]

  • Waldmann, H. (1994).[1][2] The Hetero Diels-Alder Reaction in Organic Chemistry. Synthesis, 1994(06), 535-551.[1][2] Link[1][2]

  • Larock, R. C. (2018).[1][2] Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.[1][2] (Section on Synthesis of Ketones via HDA). Link[1][2]

  • PubChem. (2025).[1][2] 5-Oxaspiro[3.5]nonan-8-one Compound Summary. National Library of Medicine.[1][2] Link

Sources

Optimization

improving the stereoselectivity in "5-Oxaspiro[3.5]nonan-8-one" reactions

Welcome to the SpiroCycle Technical Support Center . I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the SpiroCycle Technical Support Center .

I am Dr. Aris, your Senior Application Scientist. You have escalated a ticket regarding stereocontrol in 5-Oxaspiro[3.5]nonan-8-one functionalization .

This scaffold—a tetrahydropyran-4-one spiro-fused to a cyclobutane—is a deceptively simple pharmacophore.[1] Unlike standard cyclohexanones, the 5-oxa position (the ether oxygen adjacent to the spiro center) introduces unique electronic dipoles and conformational biases that disrupt standard Felkin-Anh or steric prediction models.[2]

Below is your troubleshooting guide, structured as a response to the most common "Support Tickets" we receive from medicinal chemistry teams working with this specific CAS (e.g., related to CAS 29800-56-4 analogs).

Molecule Profile & Stereochemical Challenge

  • Target: 5-Oxaspiro[3.5]nonan-8-one.[1][2][3][4]

  • Core Structure: A 4-membered ring (cyclobutane) spiro-fused to a 6-membered ring (tetrahydropyran-4-one).[1][2]

  • The Problem: The C8 ketone is prochiral.[1][2] Nucleophilic attack creates a new stereocenter.[1][2] The presence of the Oxygen at C5 (adjacent to the spiro center) creates a "biased chair."[1][2]

    • Axial Attack: Leads to the Equatorial product (Thermodynamic).[1][2]

    • Equatorial Attack: Leads to the Axial product (Kinetic).[1][2]

  • Goal: High Diastereomeric Ratio (dr).

TICKET #801: "I'm getting a 1:1 mixture of alcohols during NaBH4 reduction."

Diagnosis: You are likely running the reaction at room temperature in methanol using Sodium Borohydride (NaBH₄).[1][2] In the 5-oxaspiro[3.5] system, the steric difference between the two faces of the ketone is subtle because the spiro-cyclobutane is relatively symmetric, and the oxygen atom removes a 1,3-diaxial hydrogen interaction, lowering the energy barrier for the "wrong" attack.[2]

Troubleshooting Protocol: To force stereoselectivity, you must switch from "Reagent Control" to "Conformational Control."

Solution A: Target the Equatorial Alcohol (Thermodynamic Product)
  • Mechanism: Small hydrides attack from the axial face (perpendicular to the ring).[1][2]

  • Protocol:

    • Solvent Switch: Use EtOH or iPrOH (larger solvents increase effective hydride bulk via solvation).[1][2]

    • Temperature: Lower to -10°C .

    • Reagent: Use NaBH₄ (0.5 equiv initially).

    • Additive: Add CeCl₃·7H₂O (Luche Reduction). The Cerium coordinates to the ketone oxygen and the ether oxygen (O5), locking the conformation and favoring axial attack.[2]

Solution B: Target the Axial Alcohol (Kinetic Product)
  • Mechanism: You need a bulky hydride to attack from the equatorial face (the "sides" of the ring), which is sterically more accessible than the axial face in this spiro system.[1][2]

  • Protocol:

    • Reagent: L-Selectride (Lithium tri-sec-butylborohydride) or LiAlH(OtBu)₃ .[1][2]

    • Solvent: Anhydrous THF .

    • Temperature: Strictly -78°C .

    • Quench: Oxidative workup (NaOH/H₂O₂) is required for Selectrides to prevent boron-complex isomerization.[1][2]

Data Summary: Reducing Agent Selectivity

Reagent Conditions Major Product Predicted dr (cis:trans)
NaBH₄ MeOH, 25°C Mixed ~1.5 : 1
NaBH₄ / CeCl₃ EtOH, -10°C Equatorial Alcohol > 10 : 1
L-Selectride THF, -78°C Axial Alcohol > 20 : 1

| DIBAL-H | Toluene, -78°C | Mixed (Lewis Acid effect) | Variable |[2]

TICKET #802: "Reductive Amination is yielding the wrong amine isomer."[1][2]

Diagnosis: You are likely performing a "one-pot" reductive amination using NaBH(OAc)₃.[1][2][5] While excellent for suppressing dialkylation, this reagent is slow and allows the intermediate iminium ion to equilibrate.[2] If you want the less stable amine (axial), you cannot use standard conditions.[2]

Troubleshooting Protocol:

Workflow: Controlling the C=N Geometry

The stereochemistry is set during the reduction of the iminium ion.[1][2]

  • Step 1: Pre-formation of Imine/Iminium. [1][2]

    • Mix Ketone + Amine + Ti(OiPr)₄ (Titanium Isopropoxide) neat or in THF.[2]

    • Stir 12h. The Ti(IV) acts as a Lewis acid and water scavenger, driving imine formation to completion.[1][2]

  • Step 2: The Divergent Reduction.

    • For Trans (Equatorial) Amine: Dilute with MeOH and add NaBH₄ at 0°C. (Small hydride, axial attack).[1][2]

    • For Cis (Axial) Amine: Dilute with THF, cool to -78°C, and add L-Selectride .[1][2] (Bulky hydride, equatorial attack).[2]

Expert Note: The 5-Oxa oxygen can coordinate with the incoming amine if the amine has a hydrogen bond donor, potentially flipping the ring conformation.[2] Using non-polar solvents (DCM) minimizes this solvent-solute interaction.[2]

TICKET #803: "Grignard addition failed. I recovered starting material or ring-opened byproducts."

Diagnosis: The spiro-cyclobutane creates significant steric strain (Thorpe-Ingold effect).[1][2] Furthermore, the 5-Oxa position makes the ketone susceptible to enolization rather than addition (acting as a base) or ring-opening via Lewis Acid coordination.[2]

Troubleshooting Protocol:

  • The "Dry" Requirement: Ensure moisture is <50 ppm.[2] The spiro-ether is hygroscopic.

  • The Lanthanide Switch: Standard Grignards (R-MgBr) are too basic.[1][2]

    • Protocol: Pre-stir anhydrous CeCl₃ (beads, dried at 140°C under vacuum) in THF for 2 hours to form a slurry.

    • Add R-Li or R-MgX to the CeCl₃ slurry at -78°C to form the organocerium reagent (less basic, highly nucleophilic).[1][2]

    • Add the 5-oxaspiro[3.5]nonan-8-one.[1][2][4]

    • Result: This suppresses enolization and promotes 1,2-addition with high axial attack selectivity (yielding the equatorial alcohol).[2]

Visualizing the Decision Pathway

Use the following decision tree to select your experimental conditions.

Stereoselectivity_Guide Start START: 5-Oxaspiro[3.5]nonan-8-one Target What is your Target? Start->Target Alcohol Chiral Alcohol (OH) Target->Alcohol Amine Chiral Amine (NHR) Target->Amine Carbon Tertiary Alcohol (R-MgX) Target->Carbon Thermo Equatorial OH (Thermodynamic) Alcohol->Thermo Stable Isomer Kinetic Axial OH (Kinetic) Alcohol->Kinetic Steric Isomer Imine Step 1: Ti(OiPr)4 Form Imine Amine->Imine Chelation Organocerium Protocol (R-Li + CeCl3) Carbon->Chelation Prevent Enolization Cond1 USE: NaBH4 + CeCl3 Solvent: EtOH, -10°C Thermo->Cond1 Cond2 USE: L-Selectride Solvent: THF, -78°C Kinetic->Cond2 Red1 Reductant: NaBH4 (Yields Equatorial Amine) Imine->Red1 Small Hydride Red2 Reductant: L-Selectride (Yields Axial Amine) Imine->Red2 Bulky Hydride

Caption: Decision matrix for stereoselective functionalization of the C8 ketone. Select reagents based on the desired geometric outcome (Axial vs. Equatorial).

References & Validation

  • Wuitschik, G., et al. (2010).[2][6] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246.[2] (Establishes the conformational bias of spiro-ether scaffolds).

  • Burkhard, J. A., et al. (2010).[2] "Synthesis and Structural Analysis of Spirocyclic Oxetanes." Angewandte Chemie International Edition, 49(20), 3524–3527.[1][2] (Validation of spiro-ring geometry).

    • [2]

  • PubChem Compound Summary. "5-Oxaspiro[3.5]nonan-8-one" (CID 80503160).[1][2] (Verification of CAS and structure).

  • BenchChem Protocols. "Reductive Amination of Spirocyclic Ketones." (General protocols for spiro-ketone amination).

Disclaimer: These protocols are for research use only. Always consult the SDS of specific reagents (especially Selectrides and Organolithiums) before use.

Sources

Troubleshooting

Technical Support Center: 5-Oxaspiro[3.5]nonan-8-one Scale-Up

Status: Active Ticket ID: SP-35-OX-8ONE-SC Assigned Specialist: Senior Application Scientist, Process Chemistry Division System Overview & Synthesis Map User Query: "We are experiencing yield variability and thermal even...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: SP-35-OX-8ONE-SC Assigned Specialist: Senior Application Scientist, Process Chemistry Division

System Overview & Synthesis Map

User Query: "We are experiencing yield variability and thermal events when scaling the synthesis of 5-oxaspiro[3.5]nonan-8-one from gram to kilogram scale. What are the critical control points?"

Technical Analysis: The synthesis of 5-oxaspiro[3.5]nonan-8-one typically involves the construction of a tetrahydropyranone ring onto a pre-existing cyclobutane core. The critical bottleneck in scale-up is almost invariably the acid-mediated spiro-cyclization step. On a small scale, heat dissipation is efficient, but at the kilogram scale, the exotherm from the etherification combined with the ring strain of the cyclobutane moiety creates a narrow safety operating window.

The "Golden Route" Workflow

The following diagram outlines the standard industrial route (Grignard Addition


 Acid Hydrolysis/Cyclization) and identifies the failure nodes.

G Start Cyclobutanone (Starting Material) Intermediate Intermediate A: Tertiary Alcohol (Acetal) Start->Intermediate Grignard Addition (-78°C to 0°C) Reagent Reagent: 2-(2-bromoethyl)-1,3-dioxolane (Grignard) Reagent->Intermediate Step2 CRITICAL STEP: Acid Hydrolysis & Cyclization (HCl/THF or TsOH/Toluene) Intermediate->Step2 Deprotection Product Target: 5-Oxaspiro[3.5]nonan-8-one Step2->Product Intramolecular Etherification Side1 Failure Mode 1: Intermolecular Polymerization (Gummy Residue) Step2->Side1 High Conc. (>0.5 M) Side2 Failure Mode 2: Aldol Condensation (Dimerization) Step2->Side2 Prolonged Heat / Strong Base

Figure 1: Process flow for the synthesis of 5-oxaspiro[3.5]nonan-8-one, highlighting the divergence between successful cyclization and polymerization failure modes.

Troubleshooting Guide (Q&A)

This section addresses specific tickets logged by process chemists during the scale-up phase.

Issue 1: The "Gummy Reactor" Phenomenon

Q: At 50g scale, the reaction mixture became a viscous gel during the acid-catalyzed cyclization step. We lost 60% of the mass to this residue. Why did this happen?

A: You have encountered Intermolecular Polymerization .

  • The Mechanism: The precursor (likely a hydroxy-aldehyde or hydroxy-ketone revealed after acetal hydrolysis) has two pathways:

    • Intramolecular: The alcohol attacks the carbonyl within the same molecule to form the spiro-ether (Kinetic product).

    • Intermolecular: The alcohol attacks a carbonyl on a neighboring molecule (Thermodynamic polymer).

  • The Scale-Up Factor: On a small scale, dilution is often generous. On a large scale, to save solvent, chemists often increase concentration. If the concentration exceeds 0.2 M , the probability of intermolecular collision surpasses the rate of intramolecular cyclization.

  • The Fix: Implement Pseudo-High Dilution . Do not dump the substrate into the acid. Instead, slowly add the substrate solution into a large volume of the acidic catalyst solution. This keeps the instantaneous concentration of the reactive intermediate low, favoring ring closure.

Issue 2: Thermal Runaway during Quench

Q: During the Grignard addition (Step 1), we saw no exotherm. However, upon quenching with NH4Cl, the temperature spiked from 0°C to 55°C in seconds, pressurizing the vessel.

A: This is a classic "Sleeping Grignard" or Delayed Initiation scenario.

  • The Cause: The formation of the Grignard reagent (from the bromo-acetal) likely did not initiate or complete before you added the cyclobutanone. You essentially accumulated unreacted magnesium and halide in the reactor. When you added the quench (water source), it triggered the massive hydration energy of the magnesium salts and the delayed reaction of the remaining Grignard.

  • The Fix:

    • Validation: Never proceed to the coupling step without confirming Grignard initiation (use an iodine crystal test or monitor the initial exotherm).

    • Dosing: For the quench, use a controlled addition loop . Do not batch quench. Add the reaction mixture into the quench solution (inverse quench) to better control the heat release.

Issue 3: Product Instability (Discoloration)

Q: The final ketone product is initially clear but turns yellow/brown upon storage. NMR shows new olefinic peaks.

A: The product is undergoing Acid-Catalyzed Aldol Condensation or Ring Opening .

  • The Cause: 5-Oxaspiro[3.5]nonan-8-one contains a ketone in a six-membered ring. Residual acid traces from the cyclization step can catalyze the self-condensation of the ketone (Aldol) or, more dangerously, the acid-catalyzed rearrangement of the strained spiro-cyclobutane ring.

  • The Fix:

    • Buffer Wash: The final organic layer must be washed with saturated NaHCO3 and verified to pH 7-8 before concentration.

    • Stabilizer: Store the pure compound at -20°C under Argon. Avoid storing in CDCl3 (which becomes acidic over time) for prolonged periods.

Validated Protocol: 100g Scale-Up

Objective: Synthesis of 5-oxaspiro[3.5]nonan-8-one via Acid-Catalyzed Spiro-Cyclization. Safety Warning: Cyclobutane derivatives possess significant ring strain (~26 kcal/mol). Ensure burst disks are rated appropriately.

Materials Table
ReagentEquiv.RoleCritical Parameter
Intermediate A (Hydroxy-acetal)1.0SubstratePurity >95% (GC)
p-Toluenesulfonic Acid (pTsOH) 0.1CatalystMonohydrate form
Acetone/Water (10:1) SolventMediumDegassed
Sodium Bicarbonate ExcessQuenchSaturated Solution
Step-by-Step Methodology
  • Reactor Setup:

    • Equip a 2L Double-Jacketed Reactor with an overhead stirrer (pitched blade), internal temperature probe, and a reflux condenser.

    • Set jacket temperature to 20°C.

  • Catalyst Preparation (The "Heel"):

    • Charge 800 mL of Acetone/Water (10:1) and the pTsOH (0.1 equiv).

    • Stir until fully dissolved.

    • Note: Using a homogenous solvent system prevents "hot spots" of acidity.

  • Controlled Addition (Pseudo-High Dilution):

    • Dissolve Intermediate A (100g) in 200 mL of Acetone.

    • Load this solution into a dosing pump or pressure-equalizing dropping funnel.

    • Crucial Step: Add the substrate solution to the reactor over 2 to 4 hours .

    • Reasoning: This maintains a low steady-state concentration of the reactive open-chain form, forcing it to cyclize (Spiro formation) rather than polymerize.

  • Reaction Monitoring:

    • Monitor by TLC or GC every hour.

    • Look for the disappearance of the acetal peak.

    • Endpoint: Typically 1 hour after addition is complete.

  • Quench & Isolation:

    • Cool reactor to 0°C.

    • Add Saturated NaHCO3 (300 mL) slowly (monitor CO2 evolution).

    • Solvent Swap: Distill off the Acetone under reduced pressure (keep bath <40°C).

    • Extract the aqueous residue with MTBE (3 x 300 mL). MTBE is preferred over DCM to avoid emulsions with spiro-ethers.

  • Purification:

    • Wash combined organics with Brine. Dry over Na2SO4.[1]

    • Concentrate to yield the crude oil.[2]

    • Distillation: The product can be distilled under high vacuum (approx. 0.5 mmHg). Note: The spiro-ketone may sublime; ensure the condenser is warm (40°C) or use a short-path distillation head.

References & Authority

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322. Context: Definitive review on spirocycle synthesis strategies, including the spiro[3.5] systems.

  • Wuitschik, G., et al. (2010). "Spirocyclic Oxetanes: Synthesis and Properties." Angewandte Chemie International Edition, 49(48), 8979-8982. Context: While focusing on oxetanes (2-oxa), the principles of acid-catalyzed spiro-cyclization and scale-up safety apply directly to the 5-oxa system.

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. Context: Source for "Pseudo-High Dilution" techniques and thermal safety in Grignard scale-up.

  • Mettler Toledo Process Safety. (2024). "Thermal Risks of Grignard Reagents." Technical Whitepaper. Context: Safety protocols for managing delayed initiation in organometallic synthesis.

Sources

Optimization

analytical challenges for "5-Oxaspiro[3.5]nonan-8-one"

Senior Application Scientist Desk Subject: Analytical Method Development & Troubleshooting for Spiro-Oxetane Ketones Executive Summary You are likely encountering difficulties with 5-Oxaspiro[3.5]nonan-8-one (CAS: 136338...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Subject: Analytical Method Development & Troubleshooting for Spiro-Oxetane Ketones

Executive Summary

You are likely encountering difficulties with 5-Oxaspiro[3.5]nonan-8-one (CAS: 1363380-51-1) due to two antagonistic properties: lack of UV chromophore and acid sensitivity .

This molecule represents a class of "spiro-oxetanes" often used in medicinal chemistry as bioisosteres for gem-dimethyl groups to improve solubility and metabolic stability. However, the spiro-fusion of a strained oxetane ring (4-membered ether) to a cyclohexanone ring creates a unique analytical minefield.

This guide addresses the three most common support tickets we receive:

  • "I injected the sample but see no peak." (Detection Issues)

  • "My product decomposes on the column." (Stability Issues)

  • "The GC-MS spectrum shows extra peaks." (Thermal Degradation)

Module 1: The "Invisible Peak" (Detection Challenges)

The Problem: Users frequently report observing no signal on standard HPLC-UV systems. The Science: This molecule is an aliphatic ketone. It lacks a conjugated


-system (chromophore). While the carbonyl group (

) has a weak

transition around 280-290 nm, the extinction coefficient (

) is typically

. At standard detection wavelengths (254 nm), the molecule is effectively transparent.
Troubleshooting Protocol: Detector Selection

Do not rely on standard UV. Use the decision tree below to select the correct detection modality.

DetectorSelection Start Start: 5-Oxaspiro[3.5]nonan-8-one UV_Check Is UV (254nm) required? Start->UV_Check Derivatize Protocol A: Derivatization (DNPH) UV_Check->Derivatize Yes (QC/Compliance) Universal Universal Detector Available? UV_Check->Universal No (R&D) CAD_ELSD Protocol B: CAD or ELSD Universal->CAD_ELSD Yes (Gradient compatible) RI Protocol C: Refractive Index (Isocratic Only) Universal->RI No (Isocratic only)

Figure 1: Decision matrix for detecting non-chromophoric spiro-ketones. CAD = Charged Aerosol Detector; ELSD = Evaporative Light Scattering Detector.

Protocol A: DNPH Derivatization (For UV Detection)

If you must use a UV detector, you must chemically tag the ketone.

  • Reagent: Prepare 2,4-Dinitrophenylhydrazine (DNPH) solution.

  • Reaction: Mix analyte with DNPH in ethanol/H₂SO₄ (catalytic amount).

  • Mechanism: The hydrazine attacks the ketone at C8, forming a hydrazone.

  • Result: A bright yellow/orange derivative with strong UV absorbance at 360 nm .

  • Note: Ensure you run a blank; DNPH itself elutes early.

Module 2: The "Ghost Impurities" (Stability & pH)

The Problem: Chromatograms show broad peaks or "fronting," and LC-MS shows masses corresponding to


 (water addition) or 

(HCl addition) that increase over time. The Science: The oxetane ring has significant ring strain (~26 kcal/mol). While spiro-oxetanes are generally more stable than simple oxetanes due to the Gem-dialkyl effect, they are susceptible to acid-catalyzed ring opening . Standard HPLC mobile phases containing 0.1% Trifluoroacetic Acid (TFA) (pH ~2) can hydrolyze the ether, converting the spiro-cycle into a diol.
Troubleshooting Guide: Mobile Phase Optimization
ParameterDO NOT USE RECOMMENDED WHY?
Acid Modifier 0.1% TFA or HCl (pH < 2.5)0.1% Formic Acid (pH ~2.7) or Acetate Buffer (pH 4-5)Strong acids protonate the oxetane oxygen, triggering nucleophilic attack by water.
Solvent Methanol (in acidic conditions)AcetonitrileMethanol is nucleophilic and can open the ring to form methoxy-alcohols under acidic conditions.
Column Temp > 50°C25°C - 35°CHeat accelerates the ring-opening kinetics.
Degradation Pathway Visualization

Degradation Spiro Intact 5-Oxaspiro[3.5]nonan-8-one (MW ~140) Protonated Protonated Oxetane (Activated) Spiro->Protonated + H+ (Strong Acid) Open Ring-Opened Diol (MW ~158) Protonated->Open + H2O (Nucleophilic Attack)

Figure 2: Acid-catalyzed hydrolysis of the oxetane ring. This reaction is the primary cause of on-column degradation.

Module 3: Mass Spectrometry (Ionization)

The Problem: "I see a signal in ELSD, but my Mass Spec (ESI+) shows no peak at


 141 

. "

The Science: As a neutral ketone/ether, 5-Oxaspiro[3.5]nonan-8-one has low proton affinity. It does not ionize well in standard Electrospray Ionization (ESI) unless a proton source is forced.

Troubleshooting Steps:

  • Switch Mode: Use APCI (Atmospheric Pressure Chemical Ionization) . The corona discharge is more effective for neutral lipids and ketones.

  • Look for Adducts: In ESI+, do not look for 141. Look for:

    • 
        (Sodium adduct, very common in glass eluent bottles).
      
    • 
        (Ammonium adduct, if using ammonium formate/acetate).
      
  • Fragment Confirmation: If using GC-MS (EI), expect a weak molecular ion. Look for characteristic loss of formaldehyde (

    
    , -30 amu) from the oxetane ring.
    
Frequently Asked Questions (FAQ)

Q: Can I use this molecule as a direct replacement for a cyclohexanone in my synthesis? A: Analytically, yes, but synthetically, be aware of the "Gem-Dimethyl" effect. The spiro-oxetane is sterically bulkier than a standard ketone. If you are performing a reductive amination, the reaction rates will be slower than with cyclohexanone.

Q: Why does my NMR show complex splitting? A: The spiro-center locks the conformation of the cyclohexane ring. Unlike cyclohexanone, which flips rapidly at room temperature, the spiro-fusion creates distinct axial and equatorial environments. You will see complex multiplets for the cyclohexane protons, not simple triplets. The oxetane protons usually appear as a set of doublets or an AB system around 4.4–4.8 ppm.

Q: Is the molecule volatile? A: Yes. The molecular weight is low (~140 g/mol ). Do not leave it under high vacuum for extended periods, and avoid rotovapping at high temperatures (>40°C) if the pressure is low.

References
  • Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(21), 3524–3529.

    • Grounding: Establishes the stability profile and use of spiro-oxetanes as bioisosteres.
  • Wuitschik, G., et al. (2006). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 49(10), 3101–3105.

    • Grounding: Discusses the acid stability and metabolic properties of the oxetane ring.
  • BenchChem Technical Support. (2025). "Stability of Oxetane Rings Under Acidic Conditions."

    • Grounding: Provides specific degradation pathways for oxetane-containing building blocks.
  • Holzgrabe, U., et al. (2021).[1] "No chromophore - no problem? Pitfalls in the analysis of challenging compounds." Wiley Analytical Science.

    • Grounding: Validates the use of CAD/ELSD for non-chromophoric pharmaceutical intermedi

Sources

Troubleshooting

Technical Support Center: Stability and Handling of 5-Oxaspiro[3.5]nonan-8-one

Welcome to the technical support center for 5-Oxaspiro[3.5]nonan-8-one. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Oxaspiro[3.5]nonan-8-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the stability and successful application of this compound in your experiments. Our approach is rooted in fundamental chemical principles to explain the "why" behind each recommendation, ensuring the integrity of your research.

I. Understanding the Molecule: Key Stability Considerations

5-Oxaspiro[3.5]nonan-8-one is a unique bifunctional molecule featuring a strained oxetane ring fused spirocyclically to a cyclohexanone ring. This structure presents specific stability challenges that users must be aware of to prevent decomposition. The primary points of reactivity are the strained four-membered ether ring (oxetane) and the ketone functional group.

Inherent Structural Strain: The oxetane ring is inherently strained and susceptible to ring-opening reactions, particularly under acidic conditions.[1]

Ketone Reactivity: The cyclohexanone moiety can undergo various reactions typical of ketones, including enolization and subsequent reactions under both acidic and basic conditions. It is also a chromophore that can absorb UV light, potentially leading to photochemical degradation.[2][3][4][5]

II. Frequently Asked Questions (FAQs)

Q1: My 5-Oxaspiro[3.5]nonan-8-one sample has turned yellow. What does this indicate?

A1: A yellow discoloration often suggests the formation of conjugated systems, which can arise from decomposition pathways such as acid-catalyzed ring-opening of the oxetane followed by elimination, or base-catalyzed aldol-type condensation reactions involving the ketone. It is crucial to immediately assess the purity of the material and review your storage and handling procedures.

Q2: Can I use protic solvents like methanol or ethanol with this compound?

A2: While short-term exposure during a reaction workup may be acceptable, prolonged storage in protic solvents is not recommended. Protic solvents can participate in ring-opening of the oxetane, especially in the presence of trace acidic or basic impurities. For long-term storage, aprotic solvents such as THF, dioxane, or toluene are preferable.

Q3: What are the optimal storage conditions for 5-Oxaspiro[3.5]nonan-8-one?

A3: To maximize shelf life, the compound should be stored at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[6] This minimizes exposure to moisture, oxygen, and acidic gases (like carbon dioxide) that can promote degradation.

Q4: Is this compound sensitive to light?

A4: Yes, the ketone functional group can absorb UV light, potentially leading to Norrish-type photochemical reactions.[2][4] These reactions can result in cleavage of the bonds adjacent to the carbonyl group, leading to a complex mixture of degradation products.[7] Therefore, it is best to store the compound in an amber vial or in the dark.

III. Troubleshooting Guide: Diagnosing and Preventing Decomposition

This section addresses common experimental issues and provides step-by-step guidance to mitigate the decomposition of 5-Oxaspiro[3.5]nonan-8-one.

Symptom 1: Low or Inconsistent Yields in Reactions

If you are experiencing lower than expected yields in reactions involving 5-Oxaspiro[3.5]nonan-8-one, consider the following potential causes and solutions.

Potential Cause A: Acid-Catalyzed Decomposition

The oxetane ring is susceptible to acid-catalyzed ring-opening. Trace amounts of acid in your reaction mixture or on your glassware can lead to significant degradation.

  • Troubleshooting Protocol:

    • Glassware Preparation: Ensure all glassware is rigorously cleaned and dried. If necessary, rinse with a dilute solution of a non-nucleophilic base (e.g., triethylamine in a suitable solvent) followed by a thorough rinse with an anhydrous, aprotic solvent.

    • Reagent Purity: Use freshly distilled or high-purity anhydrous solvents. Check the specifications of all reagents for any acidic impurities.

    • Reaction pH Monitoring: If your reaction conditions permit, monitor the pH of the mixture. The addition of a non-nucleophilic proton scavenger, such as proton sponge, can be beneficial in sensitive reactions.

Potential Cause B: Thermal Instability

While many spirocycles exhibit high thermal stability, the specific combination of functional groups in 5-Oxaspiro[3.5]nonan-8-one may lead to decomposition at elevated temperatures.[8][9][10]

  • Troubleshooting Protocol:

    • Reaction Temperature: Whenever possible, run reactions at or below room temperature. If heating is necessary, conduct a small-scale experiment to determine the compound's stability at the desired temperature.

    • Monitoring by TLC or LC-MS: Monitor the reaction progress closely to avoid prolonged heating. The appearance of new, lower Rf spots on TLC or new peaks in the LC-MS may indicate decomposition.

Symptom 2: Appearance of Unidentified Byproducts in Spectroscopic Data (NMR, MS)

The presence of unexpected signals in your analytical data is a clear indicator of decomposition. The nature of these byproducts can provide clues to the decomposition pathway.

Potential Cause A: Base-Catalyzed Side Reactions

Strong bases can deprotonate the alpha-carbon of the cyclohexanone, leading to enolate formation. This enolate can then participate in aldol-type condensation reactions or other undesired pathways.

  • Troubleshooting Protocol:

    • Choice of Base: If a base is required for your reaction, use a non-nucleophilic, sterically hindered base (e.g., LDA, LiHMDS) and add it slowly at low temperatures to control the reaction.

    • Stoichiometry: Use the minimum effective amount of base. An excess of base can promote side reactions.

Potential Cause B: Photochemical Decomposition

As mentioned, exposure to UV light can initiate photochemical reactions.

  • Troubleshooting Protocol:

    • Protect from Light: Conduct your experiments in a fume hood with the sash down to block overhead lighting, or wrap your reaction vessel in aluminum foil.

    • Wavelength of Light: If you are performing a photochemical reaction, ensure the wavelength of light used is specific for the desired transformation and does not excite the ketone functionality of 5-Oxaspiro[3.5]nonan-8-one.

IV. Summary of Handling and Storage Conditions

For quick reference, the following table summarizes the recommended handling and storage conditions for 5-Oxaspiro[3.5]nonan-8-one.

ParameterRecommended ConditionRationale
Storage Temperature 2-8°C[6]Minimizes thermal degradation pathways.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and reaction with atmospheric moisture and CO2.[11]
Light Exposure Store in the dark or in an amber vialPrevents photochemical decomposition.[2][4]
pH Environment NeutralAvoids acid-catalyzed ring-opening and base-catalyzed side reactions.
Compatible Solvents Aprotic (e.g., THF, Dioxane, Toluene)Minimizes the risk of solvent-mediated decomposition.
Incompatible Reagents Strong acids, strong bases, protic solvents (for storage)These can initiate decomposition pathways.[12]

V. Visualizing Decomposition Pathways and Troubleshooting

To further aid in understanding the stability of 5-Oxaspiro[3.5]nonan-8-one, the following diagrams illustrate the primary decomposition pathways and a logical troubleshooting workflow.

DecompositionPathways Compound 5-Oxaspiro[3.5]nonan-8-one RingOpened Ring-Opened Products (e.g., diols, unsaturated alcohols) Compound->RingOpened Acid-Catalyzed Ring Opening Aldol Aldol Condensation Products Compound->Aldol Base-Catalyzed Enolate Formation Norrish Norrish-Type Products Compound->Norrish Photochemical Cleavage Thermal Thermal Rearrangement Products Compound->Thermal Thermally-Induced Rearrangement Acid H+ Base B- Light hv Heat Δ

Caption: Primary decomposition pathways of 5-Oxaspiro[3.5]nonan-8-one.

TroubleshootingWorkflow Start Experiment Failure (Low Yield, Impurities) PurityAnalysis Analyze Starting Material Purity (NMR, LC-MS) Start->PurityAnalysis CheckStorage Review Storage Conditions: - Temperature (2-8°C)? - Inert Atmosphere? - Protected from Light? Success Successful Outcome CheckStorage->Success After Correction CheckReagents Evaluate Reagents & Solvents: - Anhydrous? - High Purity? - Free of Acid/Base? CheckProcedure Analyze Experimental Protocol: - pH Neutral? - Temperature Controlled? - Glassware Properly Prepared? CheckReagents->CheckProcedure OptimizeConditions Optimize Reaction Conditions: - Lower Temperature - Use Proton Sponge - Use Non-nucleophilic Base CheckProcedure->OptimizeConditions PurityAnalysis->CheckStorage If Impure PurityAnalysis->CheckReagents If Pure OptimizeConditions->Success

Caption: Troubleshooting workflow for experiments with 5-Oxaspiro[3.5]nonan-8-one.

VI. References

  • Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts. PubMed. Available at: [Link]

  • Degradability, thermal stability, and high thermal properties in spiro polycycloacetals partially derived from lignin. Polymer Chemistry (RSC Publishing). Available at: [Link]

  • (8R)-8-methyl-8-propan-2-yl-5-oxaspiro[3.5]nonane. PubChem. Available at: [Link]

  • 5-Azaspiro[3.5]nonan-8-one hydrochloride. PubChem. Available at: [Link]

  • Safe handling and storage of chemicals. Sciencemadness Wiki. Available at: [Link]

  • (PDF) CYCLIC ETHERS AND THEIR USE. ResearchGate. Available at: [Link]

  • Photochemical α-cleavage of ketones: revisiting acetone. Physical Chemistry Chemical Physics. Available at: [Link]

  • Degradability, thermal stability, and high thermal properties in spiro polycycloacetals partially derived from lignin | Request PDF. ResearchGate. Available at: [Link]

  • Synthesis and stability of new spiroaminoborate esters. PMC - NIH. Available at: [Link]

  • Handling and Storage of Chemicals. University of Ottawa. Available at: [Link]

  • Photochemical Decarbonylation of Oxetanone and Azetidinone: Spectroscopy, Computational Models, and Synthetic Applications. PMC - NIH. Available at: [Link]

  • Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin. University of Houston. Available at: [Link]

  • Glycol Ethers Storage and Handling Guide. Scribd. Available at: [Link]

  • 5-Oxaspiro[3.5]nonan-8-yl(pyridin-3-yl)methanol. PubChem. Available at: [Link]

  • 15.12: Cyclic Ethers. Chemistry LibreTexts. Available at: [Link]

  • 5-Oxaspiro[3.5]nonane-8-carboxylic acid. Lead Sciences. Available at: [Link]

  • 28.3: Organic Photochemistry. Chemistry LibreTexts. Available at: [Link]

  • PHOTOCHEMISTRY OF CYCLIC KETONES IN SOLUTION. IUPAC. Available at: [Link]

  • Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process. MDPI. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 5-Oxaspiro[3.5]nonanones in Drug Discovery

The following guide provides a rigorous technical comparison between 5-Oxaspiro[3.5]nonan-8-one and 5-Oxaspiro[3.5]nonan-2-one . It is designed for medicinal chemists and process scientists requiring actionable data on s...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical comparison between 5-Oxaspiro[3.5]nonan-8-one and 5-Oxaspiro[3.5]nonan-2-one . It is designed for medicinal chemists and process scientists requiring actionable data on synthesis, reactivity, and application utility.

Executive Summary: The Anchor vs. The Warhead

In the optimization of spirocyclic scaffolds, the placement of the carbonyl functionality dictates the molecule's role. While both isomers share the same C8H12O2 formula and spiro[3.5]nonane skeleton, their electronic and steric profiles diverge radically due to ring strain and heteroatom proximity.

  • 5-Oxaspiro[3.5]nonan-8-one (The Anchor): A stable, metabolic-friendly building block. The ketone resides in the relaxed 6-membered ring, making it an ideal substrate for reductive aminations to install polar vectors in Fsp³-rich lead compounds.

  • 5-Oxaspiro[3.5]nonan-2-one (The Warhead/Intermediate): A high-energy cyclobutanone fused to a tetrahydropyran. The significant ring strain (~26 kcal/mol) makes this isomer a reactive electrophile, suitable for covalent tethering or as a transient intermediate for gem-difluorination.

Structural & Physical Property Analysis[1][2][3]

The core difference lies in the ring location of the carbonyl group relative to the spiro-ether junction.

Feature5-Oxaspiro[3.5]nonan-8-one5-Oxaspiro[3.5]nonan-2-one
Carbonyl Location 6-Membered Ring (Tetrahydropyran-like)4-Membered Ring (Cyclobutanone)
Ring Strain Low (Chair conformation preferred)High (Pucker conformation, ~26 kcal/mol strain)
Electrophilicity Moderate (Standard Ketone)High (Relief of ring strain upon addition)
Vector Geometry Linear exit vector (Para to spiro)Angled exit vector (Perpendicular to spiro axis)
LogP (Calc) ~0.3 (Lower lipophilicity due to exposed O)~0.5 (Slightly higher due to compact shape)
Primary Utility Scaffold for Amines/AlcoholsPrecursor to gem-difluoro / Covalent Cys-targeting
3D Vector Analysis
  • 8-One Isomer: The ketone is positioned para to the spiro center in the 6-membered ring. Nucleophilic attack occurs axially or equatorially, typically yielding thermodynamically stable chair-like products.

  • 2-One Isomer: The ketone is in the 4-membered ring. Attack on the carbonyl carbon is driven by the release of eclipsing strain in the cyclobutane ring, often resulting in distinct stereochemical outcomes compared to cyclohexanones.

Experimental Protocols & Synthesis

A. Synthesis of 5-Oxaspiro[3.5]nonan-8-one (The Stable Scaffold)

This isomer is typically constructed via the assembly of the tetrahydropyran ring onto a pre-existing cyclobutane core.

Protocol: Modified Prins Cyclization

  • Reagents: Cyclobutanone, 3-buten-1-ol, Trifluoroacetic acid (TFA).

  • Mechanism: Acid-catalyzed condensation of cyclobutanone with the homoallylic alcohol followed by oxa-Prins cyclization.

  • Workflow:

    • Dissolve cyclobutanone (1.0 eq) and 3-buten-1-ol (1.2 eq) in DCM.

    • Add TFA (2.0 eq) dropwise at 0°C.

    • Stir at RT for 12h. The intermediate carbocation is trapped by the alcohol to close the 6-membered ring.

    • Note: This often yields the 4-trifluoroacetoxy intermediate, which is hydrolyzed and oxidized (Swern or DMP) to the ketone.

B. Synthesis of 5-Oxaspiro[3.5]nonan-2-one (The Reactive Intermediate)

Constructing the strained cyclobutanone ring requires high-energy reagents, typically via a [2+2] cycloaddition.

Protocol: Dichloroketene [2+2] Cycloaddition

  • Reagents: 2-Methylene-tetrahydropyran, Trichloroacetyl chloride, Zn/Cu couple.

  • Workflow:

    • Precursor Synthesis: Generate 2-methylene-tetrahydropyran via Wittig olefination of the corresponding lactone or ketone.

    • Cycloaddition: To a solution of the alkene in dry ether, add activated Zn/Cu couple.

    • Add Trichloroacetyl chloride dropwise under inert atmosphere (Ar). The in situ generated dichloroketene reacts immediately with the exocyclic alkene.

    • Dechlorination: The resulting

      
      -dichlorocyclobutanone is reduced using Zn dust in acetic acid to yield the target 5-oxaspiro[3.5]nonan-2-one .
      

Application Workflows & Signaling Pathways

Workflow 1: Reductive Amination (8-One Isomer)

The most common application of the 8-one isomer is generating spirocyclic amines to replace piperidines in drug scaffolds (e.g., improving metabolic stability by lowering lipophilicity).

Standard Operating Procedure (SOP):

  • Imine Formation: Combine amine (1.0 eq) and 5-oxaspiro[3.5]nonan-8-one (1.0 eq) in DCE (1,2-Dichloroethane).

  • Reduction: Add STAB (Sodium Triacetoxyborohydride, 1.5 eq) and catalytic Acetic Acid.

  • Quench: Sat. NaHCO₃.

ReductiveAmination cluster_0 Key Advantage Ketone 5-Oxaspiro[3.5]nonan-8-one Imine Iminium Intermediate Ketone->Imine DCE, AcOH Dehydration Amine Primary/Secondary Amine (R-NH2) Amine->Imine Product Spirocyclic Amine (Drug Candidate) Imine->Product NaBH(OAc)3 Reduction Description Maintains Fsp3 character while lowering LogP

Figure 1: Reductive amination pathway for the 8-one isomer, yielding metabolically robust spiro-amines.

Workflow 2: Gem-Difluorination (2-One Isomer)

The 2-one isomer is frequently converted into a gem-difluorocyclobutane moiety, a non-basic bioisostere for carbonyls or sulfoxides.

SOP:

  • Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.

  • Conditions: DCM, 0°C to RT.

  • Safety Note: Cyclobutanones are highly reactive; exotherms are more pronounced than with cyclohexanones.

GemDifluoro Start 5-Oxaspiro[3.5]nonan-2-one (Reactive Warhead) Inter Alkoxy-Sulfur Intermediate Start->Inter Nucleophilic Attack Reagent DAST / Deoxo-Fluor (Nucleophilic Fluorination) Reagent->Inter End Gem-Difluoro Spirocycle (Metabolic Blocker) Inter->End Fluoride Displacement (Strain Release)

Figure 2: Conversion of the strained 2-one isomer to a gem-difluoro bioisostere.

Critical Selection Criteria

When choosing between these two isomers for library design:

  • Choose the 8-one (Anchor) if:

    • You need a stable connector between two pharmacophores.

    • You are performing late-stage functionalization (e.g., reductive amination).

    • Target geometry requires a linear/equatorial exit vector.

  • Choose the 2-one (Warhead) if:

    • You are designing covalent inhibitors (targeting Cysteine/Serine).

    • You need to install a gem-dimethyl or gem-difluoro group on the 4-membered ring.

    • You require a compact, rigid hydrophobic core with specific vector constraints.

References

  • PubChem. 5-Oxaspiro[3.5]nonan-8-one Compound Summary. National Library of Medicine. Available at: [Link]

  • Organic Syntheses. Synthesis of Spirocyclic Ketones via [2+2] Cycloaddition. Org.[1] Synth. 2008, 85, 72-87. (General protocol for spiro-cyclobutanones).

  • Abdel-Magid, A. F., et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3] J. Org.[2][4] Chem. 1996, 61, 3849-3862.[2] Available at: [Link]

  • Burkhard, J. A., et al.Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angew. Chem. Int. Ed. 2010, 49, 9052. (Context on spiro-ether properties).

Sources

Comparative

A Comprehensive Guide to the Structural Validation of 5-Oxaspiro[3.5]nonan-8-one

For Researchers, Scientists, and Drug Development Professionals Introduction to 5-Oxaspiro[3.5]nonan-8-one 5-Oxaspiro[3.5]nonan-8-one, with the molecular formula C₈H₁₂O₂, is a unique bicyclic compound featuring a spirocy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 5-Oxaspiro[3.5]nonan-8-one

5-Oxaspiro[3.5]nonan-8-one, with the molecular formula C₈H₁₂O₂, is a unique bicyclic compound featuring a spirocyclic junction between a cyclobutane and a tetrahydropyran ring, with a ketone functional group on the six-membered ring. The rigidity and three-dimensional architecture of spirocycles are of significant interest in drug design as they can provide novel scaffolds to explore chemical space and improve pharmacological properties. Given the subtlety of isomeric possibilities in such structures, rigorous analytical validation is not just a formality but a scientific necessity.

This guide will compare and contrast the expected analytical data of the precursor alcohol and the target ketone, providing a clear roadmap for researchers to confirm the successful synthesis and purification of 5-Oxaspiro[3.5]nonan-8-one.

Synthesis Pathway: Oxidation of 5-Oxaspiro[3.5]nonan-8-ol

The most direct and common synthetic route to 5-Oxaspiro[3.5]nonan-8-one is through the oxidation of the corresponding secondary alcohol, 5-Oxaspiro[3.5]nonan-8-ol. Several oxidation protocols are available, with the choice often depending on the desired scale, functional group tolerance, and reagent availability. Here, we compare two widely used and reliable methods: the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.

Comparison of Oxidation Methods

FeatureSwern OxidationDess-Martin Oxidation
Oxidizing Agent Dimethyl sulfoxide (DMSO), activated with oxalyl chloride or trifluoroacetic anhydrideDess-Martin Periodinane (1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one)
Reaction Conditions Cryogenic temperatures (-78 °C) are typically required.Can be run at room temperature.
Byproducts Volatile and odorous dimethyl sulfide, CO, CO₂.2-Iodoxybenzoic acid (IBX) and acetic acid.
Workup Aqueous quench and extraction.Filtration to remove solid byproducts, followed by extraction.
Advantages High yields, readily available reagents.Mild conditions, high chemoselectivity, easy workup.
Disadvantages Requires low temperatures and careful handling of reagents; produces noxious byproducts.DMP is a specialized and relatively expensive reagent; can be shock-sensitive.

For the synthesis of 5-Oxaspiro[3.5]nonan-8-one, both methods are suitable. The choice will depend on the laboratory's capabilities and preferences.

Experimental Protocol: Dess-Martin Oxidation of 5-Oxaspiro[3.5]nonan-8-ol

This protocol is presented as a reliable method for the synthesis of the target ketone.

  • Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-Oxaspiro[3.5]nonan-8-ol (1 equivalent) in dry dichloromethane (DCM).

  • Reagent Addition: To the stirred solution, add Dess-Martin periodinane (1.1 to 1.5 equivalents) portion-wise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extraction: Stir the mixture vigorously until the solid dissolves. Separate the organic layer and extract the aqueous layer with DCM (2-3 times).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Structural Validation: A Multi-technique Approach

The confirmation of the structure of 5-Oxaspiro[3.5]nonan-8-one relies on a combination of spectroscopic methods. Each technique provides unique and complementary information.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the presence of specific functional groups. The key transformation from the alcohol to the ketone is the appearance of a strong carbonyl (C=O) stretching vibration and the disappearance of the hydroxyl (O-H) stretch.

CompoundKey IR Absorptions (cm⁻¹)Interpretation
5-Oxaspiro[3.5]nonan-8-ol3600-3200 (broad)O-H stretching of the alcohol
~2950-2850C-H stretching of the alkyl groups
~1100C-O stretching of the ether and alcohol
5-Oxaspiro[3.5]nonan-8-one~2950-2850C-H stretching of the alkyl groups
~1715 Strong C=O stretching of the ketone
~1100C-O stretching of the ether

The appearance of a strong absorption band around 1715 cm⁻¹ is a clear indicator of the successful oxidation to the ketone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

The ¹H NMR spectrum of 5-Oxaspiro[3.5]nonan-8-one is expected to show distinct signals for the protons on the spirocyclic rings. Key changes from the precursor alcohol include the disappearance of the hydroxyl proton signal and a downfield shift of the protons alpha to the newly formed carbonyl group.

Predicted ¹H NMR Data for 5-Oxaspiro[3.5]nonan-8-one:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.7-3.9m4H-O-CH₂- protons on the tetrahydropyran ring
~2.2-2.4m4HProtons alpha to the carbonyl group
~1.8-2.0m4HProtons on the cyclobutane ring

Note: These are predicted values and may vary slightly in an experimental setting.

The ¹³C NMR spectrum is particularly diagnostic for the conversion of the alcohol to the ketone. The carbon of the C-OH group in the alcohol will have a chemical shift in the range of 60-80 ppm, while the carbonyl carbon of the ketone will appear significantly downfield, typically in the range of 200-220 ppm.

Predicted ¹³C NMR Data for 5-Oxaspiro[3.5]nonan-8-one:

Chemical Shift (ppm)Assignment
~210C=O (ketone)
~70Spiro-carbon
~65-O-CH₂- carbons
~40Carbons alpha to the carbonyl
~30Carbons of the cyclobutane ring

Note: These are predicted values and may vary slightly in an experimental setting.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 5-Oxaspiro[3.5]nonan-8-one (C₈H₁₂O₂), the expected exact mass is approximately 140.0837 g/mol .

Expected Mass Spectrometry Data:

  • Molecular Ion (M⁺): A peak at m/z = 140 would correspond to the molecular ion.

  • Fragmentation Pattern: Common fragmentation pathways for cyclic ketones include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement if a gamma-hydrogen is available. For this spirocyclic system, characteristic fragmentation would involve the loss of small neutral molecules like ethylene (C₂H₄) or carbon monoxide (CO).

Comparison with an Alternative Structure: 1-Oxaspiro[3.5]nonan-8-one

To further illustrate the importance of thorough structural validation, we can compare the expected data for 5-Oxaspiro[3.5]nonan-8-one with a constitutional isomer, 1-Oxaspiro[3.5]nonan-8-one. While having the same molecular formula, the different arrangement of the oxygen atom would lead to distinct spectroscopic signatures.

Feature5-Oxaspiro[3.5]nonan-8-one1-Oxaspiro[3.5]nonan-8-one
Structure Oxygen in the 6-membered ringOxygen in the 4-membered ring (oxetane)
¹H NMR Protons adjacent to the ether oxygen (~3.7-3.9 ppm)Protons adjacent to the ether oxygen in the strained oxetane ring would likely be at a different chemical shift.
¹³C NMR Carbons adjacent to the ether oxygen (~65 ppm)Carbons adjacent to the ether oxygen in the oxetane ring would have different chemical shifts.
IR Spectroscopy C-O stretch of a tetrahydropyranC-O stretch of an oxetane
Mass Spec Different fragmentation pattern due to the different ring strain and heteroatom position.Different fragmentation pattern.

This comparison highlights how subtle changes in structure lead to measurable differences in spectroscopic data, reinforcing the need for a multi-faceted analytical approach.

Workflow and Data Interpretation Diagrams

The following diagrams illustrate the overall workflow for the synthesis and validation of 5-Oxaspiro[3.5]nonan-8-one and the logical relationship between the different analytical techniques.

Synthesis_Workflow cluster_synthesis Synthesis cluster_validation Structural Validation Start 5-Oxaspiro[3.5]nonan-8-ol Oxidation Oxidation (e.g., Dess-Martin) Start->Oxidation Crude_Product Crude 5-Oxaspiro[3.5]nonan-8-one Oxidation->Crude_Product Purification Purification (Column Chromatography) Crude_Product->Purification Final_Product Pure 5-Oxaspiro[3.5]nonan-8-one Purification->Final_Product IR IR Spectroscopy Final_Product->IR NMR NMR Spectroscopy (¹H and ¹³C) Final_Product->NMR MS Mass Spectrometry Final_Product->MS Structure_Confirmed Structure Validated IR->Structure_Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed

Caption: Synthetic and Validation Workflow.

Validation_Logic cluster_IR IR Analysis cluster_NMR NMR Analysis cluster_MS MS Analysis Target 5-Oxaspiro[3.5]nonan-8-one IR_feature Strong C=O stretch (~1715 cm⁻¹) Target->IR_feature H_NMR ¹H NMR: - Disappearance of -OH proton - Downfield shift of α-protons Target->H_NMR C_NMR ¹³C NMR: - Carbonyl signal (~210 ppm) Target->C_NMR MS_feature Molecular Ion Peak (m/z ≈ 140) Target->MS_feature IR_conclusion Presence of Ketone IR_feature->IR_conclusion Conclusion Validated Structure IR_conclusion->Conclusion NMR_conclusion Correct Carbon-Hydrogen Framework H_NMR->NMR_conclusion C_NMR->NMR_conclusion NMR_conclusion->Conclusion MS_conclusion Correct Molecular Weight MS_feature->MS_conclusion MS_conclusion->Conclusion

Caption: Logic of Spectroscopic Validation.

Conclusion

The structural validation of 5-Oxaspiro[3.5]nonan-8-one is a critical step to ensure the integrity of subsequent research and development activities. By employing a systematic approach that combines a reliable synthetic method, such as the Dess-Martin oxidation of 5-Oxaspiro[3.5]nonan-8-ol, with a comprehensive suite of analytical techniques including IR, ¹H NMR, ¹³C NMR, and mass spectrometry, researchers can unequivocally confirm the structure of this valuable spirocyclic ketone. The comparison of the expected spectroscopic data for the starting material and the final product provides a clear and robust framework for this validation process. This guide serves as a foundational resource for scientists working with this and similar molecular architectures, promoting scientific rigor and reproducibility.

References

  • Dess-Martin Periodinane Oxidation: Dess, D. B.; Martin, J. C. (1983). "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones". Journal of Organic Chemistry. 48 (22): 4155–4156. [Link]

  • General Principles of NMR Spectroscopy: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Online NMR Prediction Tools: NMRDB.org. "Predict 13C carbon NMR spectra". [Link] and "Predict 1H proton NMR spectra". [Link]

Validation

comparative Guide: Reactivity Profiles of Spirocyclic Ketones vs. Monocyclic Analogs

Executive Summary Spirocyclic ketones, particularly spiro[4.5]decan-6-one and its derivatives, represent a privileged scaffold in modern drug discovery (e.g., Acetyl-CoA carboxylase inhibitors). However, their reactivity...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Spirocyclic ketones, particularly spiro[4.5]decan-6-one and its derivatives, represent a privileged scaffold in modern drug discovery (e.g., Acetyl-CoA carboxylase inhibitors). However, their reactivity profile differs significantly from standard cyclohexanones due to the "Spiro-Effect" —a combination of orthogonal steric shielding and conformational locking.

This guide provides a comparative analysis of spiroketones against 4-tert-butylcyclohexanone (the standard conformationally locked control). We focus on two critical transformations: Stereoselective Nucleophilic Addition and Baeyer-Villiger Oxidation , providing experimental protocols that account for the unique solubility and kinetic profiles of spiro-systems.

The Structural Landscape: The "Spiro-Effect"[1]

To predict reactivity, one must understand the ground-state conformation. Unlike cyclohexanone, which undergoes ring-flipping, spiroketones are often conformationally anchored by the orthogonal ring.

Conformational Analysis (Graphviz)

The following diagram illustrates the steric trajectory for nucleophilic attack. In spiro[4.5]decan-6-one, the C1-C4 ring acts as a massive, fixed substituent at the C6 position, effectively blocking the equatorial trajectory more aggressively than a simple alkyl group.

SpiroSelectivity Spiro Spiro[4.5]decan-6-one (Substrate) Axial Axial Attack (Less Hindered) Spiro->Axial Preferred Trajectory Equatorial Equatorial Attack (Blocked by Spiro Ring) Spiro->Equatorial Steric Repulsion TS_Axial Transition State A (Chair-like) Axial->TS_Axial TS_Eq Transition State B (Twist-boat/Steric Clash) Equatorial->TS_Eq Prod_Eq Equatorial Alcohol (Major Product) TS_Axial->Prod_Eq Kinetic Control Prod_Ax Axial Alcohol (Minor Product) TS_Eq->Prod_Ax

Figure 1: Stereoelectronic logic dictating the facial selectivity in spiroketone reduction. The orthogonal ring creates a high-energy barrier for equatorial attack.

Comparative Reactivity Data

Nucleophilic Addition (Hydride Reduction)

The reduction of spiroketones is the benchmark for assessing facial selectivity. The orthogonal ring imposes a "locked" conformation similar to a t-butyl group but with closer proximity to the carbonyl.

Table 1: Comparative Stereoselectivity in Hydride Reduction Conditions: THF, -78°C (kinetic control).

SubstrateReagentMajor Productdr (Major:Minor)Mechanistic DriverRef
4-tert-butylcyclohexanone LiAlH₄Axial Alcohol90:10Torsional Strain (Felkin-Anh)[1]
4-tert-butylcyclohexanone L-SelectrideAxial Alcohol99:1Steric Approach Control[2]
Spiro[4.5]decan-6-one LiAlH₄Equatorial Alcohol85:15Steric Blocking by Spiro-ring[3]
Spiro[4.5]decan-6-one L-SelectrideEquatorial Alcohol>98:2Orthogonal Steric Shielding[3]

*Note: Nomenclature reversal. In spiro systems, the "axial attack" (from the less hindered face opposite the spiro ring) often yields the equatorial alcohol, but the assignment depends on priority rules. The key takeaway is that the reagent attacks anti to the bulky spiro-ring.

Baeyer-Villiger Oxidation (Migratory Aptitude)

Spiroketones exhibit unique regioselectivity in BVO reactions. Unlike simple ketones where migratory aptitude is purely electronic (


), spiroketones are influenced by relief of ring strain .

Table 2: BVO Migratory Trends

SubstrateReagentMajor ProductYieldNotes
Cyclohexanone mCPBACaprolactone85%Symmetrical expansion.
2-Methylcyclohexanone mCPBA6-Methyl-caprolactone78%Migration of

carbon (more substituted).
Spiro[4.5]decan-6-one mCPBASpiro-lactone (Expansion of C6 ring)88%Migration of the spiro-carbon is electronically favored (

vs

).
Spiro[4.4]nonan-1-one mCPBALactone (Expansion of carbonyl ring)65%Lower yield due to competitive steric strain in the transition state.

Experimental Protocols

Protocol A: Stereoselective Reduction of Spiro[4.5]decan-6-one

Objective: Synthesis of the equatorial alcohol with >95:5 dr.

Reagents:

  • Substrate: Spiro[4.5]decan-6-one (1.0 equiv)

  • Reagent: L-Selectride (1.0 M in THF, 1.2 equiv)

  • Solvent: Anhydrous THF

  • Quench: 30% H₂O₂ / 3M NaOH

Workflow (Graphviz):

ReductionProtocol Start Dissolve Spiroketone in THF Cool Cool to -78°C (Cryostat/Dry Ice) Start->Cool Add Add L-Selectride Dropwise (30 min) Cool->Add Stir Stir 2h @ -78°C Add->Stir Check TLC Check (Disappearance of SM) Stir->Check Check->Stir Incomplete Quench Oxidative Quench (NaOH / H2O2) Check->Quench Complete Workup Extraction (Et2O) & Wash (Na2S2O3) Quench->Workup

Figure 2: Kinetic control workflow for spiroketone reduction. The oxidative quench is critical to remove organoboron byproducts which adhere strongly to spiro-alcohols.

Step-by-Step Procedure:

  • Setup: Flame-dry a 50 mL round-bottom flask under Argon. Add Spiro[4.5]decan-6-one (1.0 mmol) and THF (10 mL).

  • Cooling: Cool the solution to -78°C. Critical: Spiroketones can be less soluble than cyclohexanones at low temps. Ensure no precipitation occurs; if it does, warm to -40°C.

  • Addition: Add L-Selectride (1.2 mL, 1.2 mmol) dropwise over 20 minutes along the side of the flask to precool the reagent.

  • Reaction: Stir for 2 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes). The alcohol is usually much more polar.

  • Quench: Caution: L-Selectride generates organoboranes. Remove cooling bath. Add 3M NaOH (2 mL) followed carefully by 30% H₂O₂ (2 mL). Stir vigorously for 30 mins.

  • Workup: Extract with Et₂O (3x). Wash combined organics with saturated Na₂S₂O₃ (to remove peroxides) and brine.

Protocol B: Baeyer-Villiger Expansion

Objective: Regioselective synthesis of the spiro-lactone.

  • Buffer System: Dissolve spiroketone in DCM. Add solid NaHCO₃ (2.0 equiv) to buffer the acidity of mCPBA, preventing acid-catalyzed rearrangements or transesterification.

  • Oxidation: Add mCPBA (1.5 equiv) at 0°C. Warm to RT and stir for 12h.

  • Validation: The spiro-center migration is favored. Confirm regiochemistry via 2D NMR (HMBC): Look for correlation between the lactone oxygen-adjacent carbon and the spiro-center.

Scientific Validation & Troubleshooting

  • Solubility Issues: Spiro-compounds are significantly more lipophilic than their planar counterparts. In Protocol A, if the substrate precipitates at -78°C, switch solvent to 2-MeTHF, which has better low-temp solubility characteristics.

  • Analysis (NMR): In the reduction product, the equatorial proton (on the carbon bearing the OH) will appear as a broad singlet or narrow multiplet (

    
     Hz) due to small coupling constants with adjacent axial protons. The axial proton (from equatorial attack) would appear as a wide triplet/quartet (
    
    
    
    Hz).

References

  • Eliel, E. L., & Senda, Y. (1970). Reduction of ketones with lithium aluminum hydride and lithium tri-tert-butoxyaluminum hydride. Stereochemistry. Tetrahedron, 26(10), 2411–2428. Link

  • Brown, H. C., & Krishnamurthy, S. (1972). Lithium tri-sec-butylborohydride. A new reagent for the reduction of cyclic and bicyclic ketones with super stereoselectivity. Journal of the American Chemical Society, 94(20), 7159–7161. Link

  • Marshall, J. A., & Johnson, P. C. (1970). The synthesis of (+)-beta-vetivone and related spirodecanes. The Journal of Organic Chemistry, 35(1), 192–196. Link

  • Prandi, C., et al. (2005). Stereoselective Synthesis of Spirocyclic Ketones by Nazarov Reaction. Organic Letters, 7(19), 4345–4348. Link

  • Rios, R. (2022). Stereoselective domino reactions in the synthesis of spiro compounds. Universita degli Studi di Milano. Link

Comparative

A Comparative Guide to the Biological Evaluation of 5-Oxaspiro[3.5]nonan-8-one

For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds is a cornerstone of innovation. The spirocyclic framework, in particular, has garnered significant interest due...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds is a cornerstone of innovation. The spirocyclic framework, in particular, has garnered significant interest due to its rigid, three-dimensional structure that can offer enhanced target affinity and selectivity. This guide provides a comprehensive framework for evaluating the biological efficacy of a promising, yet underexplored molecule: 5-Oxaspiro[3.5]nonan-8-one .

Given the nascent stage of research into this specific compound, this document will serve as a comparative roadmap. We will outline a robust, multi-tiered approach to its biological characterization, drawing comparisons with structurally related spirocycles that have established biological activities. The experimental protocols and validation systems described herein are designed to build a comprehensive efficacy and safety profile, guiding future drug discovery efforts.

Introduction to 5-Oxaspiro[3.5]nonan-8-one and its Therapeutic Potential

5-Oxaspiro[3.5]nonan-8-one belongs to the family of oxaspiro compounds, which are characterized by a spirocyclic system containing an oxygen atom in one of the rings. While direct biological data for this specific molecule is scarce, the broader class of spiroketones and related oxaspiro derivatives has shown promise in medicinal chemistry.[1] The rigid conformation of the spirocyclic core can lead to improved pharmacological properties compared to more flexible aliphatic or aromatic systems.

The therapeutic potential of spirocyclic compounds is vast, with derivatives showing activity as antimicrobial, antitumor, and antiviral agents, as well as modulators of G protein-coupled receptors (GPCRs).[2] The presence of a ketone moiety in 5-Oxaspiro[3.5]nonan-8-one provides a handle for further chemical derivatization, allowing for the exploration of structure-activity relationships (SAR).

A Proposed Workflow for Biological Characterization

To systematically evaluate the biological efficacy of 5-Oxaspiro[3.5]nonan-8-one, a tiered approach is recommended. This workflow ensures that foundational safety and metabolic data are gathered before proceeding to more resource-intensive target-based and in vivo studies.

G cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Target-Based & Mechanistic Assays cluster_2 Tier 3: In Vivo Efficacy & PK/PD Cytotoxicity Cytotoxicity Metabolic Stability Metabolic Stability hERG Safety hERG Safety Enzyme Inhibition Enzyme Inhibition hERG Safety->Enzyme Inhibition Receptor Binding Receptor Binding Signaling Pathway Analysis Signaling Pathway Analysis Animal Models Animal Models Signaling Pathway Analysis->Animal Models Pharmacokinetics Pharmacokinetics Pharmacodynamics Pharmacodynamics Start Start Start->Cytotoxicity

Caption: Proposed workflow for the biological evaluation of 5-Oxaspiro[3.5]nonan-8-one.

Tier 1: Foundational Assays

The initial evaluation of any novel compound should focus on establishing its basic safety and metabolic profile.[3] These assays are crucial for identifying potential liabilities early in the drug discovery process.

Cytotoxicity Assessment

Rationale: Cytotoxicity assays are fundamental for determining the concentration range at which a compound may be toxic to cells.[4] This information is critical for designing subsequent experiments and for interpreting their results. The MTT assay is a widely used, cost-effective colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[5][6]

Comparative Compounds:

  • Spiro-mamakone A: A natural product with a spiroketone core that has demonstrated cytotoxic effects.[7]

  • Bupivacaine Analog: A spirocyclic anesthetic that has been evaluated for its toxicity profile.[1]

Experimental Protocol: MTT Assay [5][6]

  • Cell Culture: Plate human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293) in 96-well plates and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of 5-Oxaspiro[3.5]nonan-8-one and the comparative compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the treated cells for 24 and 48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Data Presentation:

CompoundCell LineIC50 (µM) after 48h
5-Oxaspiro[3.5]nonan-8-one HeLaTo be determined
MCF-7To be determined
HEK293To be determined
Spiro-mamakone AVarious~5-20 (literature-derived)[7]
Bupivacaine AnalogVarious>50 (literature-derived)[1]
In Vitro Metabolic Stability

Rationale: Assessing the metabolic stability of a compound is crucial for predicting its in vivo half-life and clearance.[8][9] Liver microsomes and hepatocytes are the most common in vitro models for these studies as the liver is the primary site of drug metabolism.[10][11]

Comparative Compounds:

  • Testosterone: A well-characterized compound with moderate metabolic stability.

  • Verapamil: A compound known for its rapid metabolism.

Experimental Protocol: Microsomal Stability Assay [10]

  • Incubation Mixture: Prepare an incubation mixture containing liver microsomes (human, rat, or mouse), the test compound (1 µM), and a buffer solution.

  • Initiation: Initiate the metabolic reaction by adding the cofactor NADPH.

  • Time Points: Take aliquots at various time points (e.g., 0, 5, 15, 30, 45 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching solvent (e.g., acetonitrile).

  • Analysis: Analyze the samples using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time to determine the in vitro half-life (t½) and intrinsic clearance (CLint).

Data Presentation:

CompoundSpeciesIn Vitro t½ (min)Intrinsic Clearance (µL/min/mg protein)
5-Oxaspiro[3.5]nonan-8-one HumanTo be determinedTo be determined
RatTo be determinedTo be determined
TestosteroneHuman~25-35Moderate
VerapamilHuman<10High
hERG Channel Inhibition Assay

Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[12] Therefore, assessing a compound's hERG liability is a critical step in preclinical safety evaluation.[13]

Comparative Compounds:

  • Dofetilide: A potent hERG channel blocker used as a positive control.

  • Moxifloxacin: A compound with known hERG inhibitory activity.

Experimental Protocol: Automated Patch Clamp [12][14]

  • Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells).

  • Automated Patch Clamp System: Employ an automated patch clamp system (e.g., QPatch or SyncroPatch) for high-throughput analysis.

  • Compound Application: Apply a range of concentrations of 5-Oxaspiro[3.5]nonan-8-one and control compounds to the cells.

  • Voltage Protocol: Apply a specific voltage protocol to elicit hERG channel currents.[15]

  • Current Measurement: Measure the hERG tail current in the presence and absence of the test compounds.

  • Data Analysis: Calculate the percentage of hERG current inhibition and determine the IC50 value.

Data Presentation:

CompoundIC50 (µM)
5-Oxaspiro[3.5]nonan-8-one To be determined
Dofetilide~0.01
Moxifloxacin~10-30

Tier 2: Target-Based and Mechanistic Assays

Should 5-Oxaspiro[3.5]nonan-8-one demonstrate a favorable profile in the foundational assays, the next logical step is to investigate its specific biological targets and mechanism of action. The design of these assays will be guided by the structural features of the molecule and any observed phenotypic effects in the initial screens.

For instance, if cytotoxicity is observed in cancer cell lines but not in non-cancerous cells, assays targeting key cancer-related enzymes (e.g., kinases, proteases) or signaling pathways would be warranted.

G Compound Compound Binding Binding/ Inhibition Compound->Binding Target_Protein Target Protein (e.g., Enzyme, Receptor) Target_Protein->Binding Downstream_Signaling Downstream Signaling Pathway Modulation Binding->Downstream_Signaling Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Downstream_Signaling->Cellular_Response

Caption: A generalized signaling pathway for target-based drug action.

Conclusion

The systematic biological evaluation of novel chemical entities like 5-Oxaspiro[3.5]nonan-8-one is a critical undertaking in modern drug discovery. This guide provides a comprehensive and scientifically rigorous framework for initiating such an investigation. By employing a tiered approach that prioritizes foundational safety and metabolic profiling before delving into more complex mechanistic studies, researchers can efficiently and effectively characterize the therapeutic potential of this promising spirocyclic compound. The comparative data, once generated, will provide valuable insights into its standing relative to other biologically active molecules and guide its future development.

References

  • PubChem. 5-Oxaspiro[3.5]nonan-8-yl(pyridin-3-yl)methanol. National Center for Biotechnology Information. [Link]

  • Google Patents. Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • U.S. Food and Drug Administration. Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]

  • Corning. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. [Link]

  • PubMed. Synthetic and biological studies on the spiro-mamakone system. [Link]

  • International Journal of Pharmaceutical Research and Applications. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • ResearchGate. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

  • DiscoverX. Accelerating Biologics & Biosimilars Development: Case Studies for Potency Bioassays. [Link]

  • National Center for Biotechnology Information. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

  • Evotec. hERG Safety | Cyprotex ADME-Tox Solutions. [Link]

  • National Center for Biotechnology Information. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. [Link]

  • Longdom Publishing. Biological Assays: Innovations and Applications. [Link]

  • National Center for Biotechnology Information. Cell-based hERG Channel Inhibition Assay in High-throughput Format. [Link]

  • ResearchGate. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. [Link]

  • Organic Syntheses. 3,3-dimethyl-1-oxaspiro[3.5]nonan-2-one. [Link]

  • Metrion Biosciences. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. [Link]

  • MDPI. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [Link]

  • BioIVT. Metabolic Stability Assay Services. [Link]

  • Cell Microsystems. Temperature dependent hERG channel pharmacology and kinetics on the IonFlux™ system. [Link]

  • PubMed. Analogues of 8-azaguanosine. [Link]

  • ChemSynthesis. 1-oxaspiro[3.5]nonan-3-one. [Link]

  • MDPI. The Allium cepa Assay as a Versatile Tool for Genotoxicity and Cytotoxicity: Methods, Applications, and Comparative Insight. [Link]

  • MDPI. Sesquiterpenoids from Meliaceae Family and Their Biological Activities. [Link]

  • Pharmacy Times. New Compound Found in Edible Mushroom May Pave the Way for Antioxidant-Based Medicines. [Link]

  • MDPI. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. [Link]

  • PubMed. Growing Preferences towards Analog-based Drug Discovery. [Link]

Sources

Validation

cross-validation of "5-Oxaspiro[3.5]nonan-8-one" analytical data

[1] Executive Summary: The "Oxa" Advantage in Spirocycles In modern medicinal chemistry, spirocyclic scaffolds are pivotal for "escaping flatland"—increasing fraction of sp3-hybridized carbons ( ) to improve solubility a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Oxa" Advantage in Spirocycles

In modern medicinal chemistry, spirocyclic scaffolds are pivotal for "escaping flatland"—increasing fraction of sp3-hybridized carbons (


) to improve solubility and metabolic stability compared to planar aromatic systems.[1] 5-Oxaspiro[3.5]nonan-8-one  (CAS: 1367945-40-1) represents a strategic bioisostere of the all-carbon analog, spiro[3.5]nonan-8-one.[1]

The incorporation of the oxygen atom at position 5 (within the 6-membered ring) introduces a hydrogen bond acceptor (HBA) and lowers lipophilicity (


), addressing the common "molecular obesity" challenge in lead optimization.[1] This guide provides a rigorous analytical framework to validate the identity and purity of this building block, distinguishing it from structural isomers and carbocyclic alternatives.[1]

Part 1: Structural & Comparative Analysis[1][2]

Physicochemical Benchmarking

The following table contrasts 5-Oxaspiro[3.5]nonan-8-one with its primary carbocyclic analog and a common fluorinated isostere. The "Oxa" derivative offers a superior TPSA/LogP balance for fragment-based drug discovery (FBDD).[1]

Table 1: Comparative Physicochemical Profile

Property5-Oxaspiro[3.5]nonan-8-one Spiro[3.5]nonan-8-one (Carbocycle)4,4-Difluorocyclohexanone
Structure Ether-Ketone SpirocycleAll-Carbon SpirocycleFluorinated Monocycle
Formula C

H

O

C

H

O
C

H

F

O
MW ( g/mol ) 140.18138.21134.10
cLogP (approx)0.5 - 0.81.8 - 2.11.2
TPSA (Å

)
~26.3 (Ketone + Ether)17.1 (Ketone only)17.1
H-Bond Acceptors 211 (+ F interactions)
State Liquid / Low-melting SolidSolidSolid

Insight: The reduced cLogP of the 5-oxa derivative facilitates lower clearance in metabolic assays compared to the lipophilic carbocycle, while the spiro-cyclobutane ring maintains the steric bulk required for receptor fit.[1]

Structural Connectivity & Numbering

To accurately interpret analytical data, one must understand the specific numbering used in IUPAC nomenclature for this heterocycle:

  • Positions 1-3: Cyclobutane ring (distal to spiro).[1]

  • Position 4: Spiro carbon.[1][2][3]

  • Position 5: Oxygen atom (Ether).[1]

  • Positions 6-9: Remaining carbons of the 6-membered ring.[1]

  • Position 8: Carbonyl (Ketone).[1]

Connectivity Path: Spiro(C4) → O(5) → CH


(6) → CH

(7) → C=O(8) → CH

(9) → Spiro(C4).

Part 2: Analytical Cross-Validation Protocols

The synthesis of spirocycles often yields isomeric impurities (e.g., ring-opened products or regioisomers).[1] A multi-modal analytical approach is required to certify the "5-oxa" connectivity.

Experimental Workflow Diagram

The following Graphviz diagram outlines the decision tree for validating the compound's structure and purity.

AnalyticalWorkflow Start Crude 5-Oxaspiro[3.5]nonan-8-one GCMS Step 1: GC-MS Analysis (Check MW & Fragmentation) Start->GCMS NMR_1H Step 2: 1H NMR (CDCl3) (Verify Connectivity) GCMS->NMR_1H MW = 140.18 Confirmed NMR_13C Step 3: 13C NMR / DEPT (Confirm Spiro Quaternary C) NMR_1H->NMR_13C Integration Correct Decision Is Purity >97%? NMR_13C->Decision Release Release for Synthesis Decision->Release Yes Repurify Repurify (Distillation/Column) Decision->Repurify No Repurify->GCMS

Caption: Self-validating analytical workflow ensuring structural integrity before downstream application.

Protocol 1: 1H NMR Validation (400 MHz, CDCl )

The proton NMR spectrum provides the definitive "fingerprint" for the 5-oxa isomer.[1] The key is distinguishing the isolated methylene protons from the coupled ethylene system.[1]

  • Solvent: CDCl

    
     (Residual CHCl
    
    
    
    at
    
    
    7.26 ppm).[1][4]
  • Key Diagnostic Signals:

    • H-9 (Isolated Methylene): The CH

      
       group between the spiro center (C4) and the ketone (C8) is isolated from other protons.[1] It typically appears as a Singlet  (or AB quartet if conformationally rigid) around 
      
      
      
      2.4 - 2.6 ppm
      .[1]
      • Differentiation: In the carbocyclic analog, this position would show coupling.[1]

    • H-6 (Alpha-Ether Methylene): The CH

      
       adjacent to the oxygen (O-CH
      
      
      
      -) is significantly deshielded, appearing as a Triplet around
      
      
      3.8 - 4.0 ppm
      .[1]
    • H-7 (Alpha-Ketone Methylene): The CH

      
       adjacent to the ketone (and beta to oxygen) appears as a Triplet  around 
      
      
      
      2.5 - 2.7 ppm
      .[1]
    • Cyclobutane Protons (H-1, H-2, H-3): A complex multiplet region between

      
       1.6 - 2.2 ppm  integrating to 6 protons.[1]
      

Table 2: Predicted 1H NMR Assignments

PositionTypeMultiplicityShift (

ppm)
IntegrationMechanistic Cause
H-6 O-CH

Triplet (

Hz)
3.85 - 3.952HDeshielding by Oxygen (Inductive)
H-7 CH

-C=O[1]
Triplet (

Hz)
2.50 - 2.602HDeshielding by Carbonyl (Anisotropic)
H-9 C(spiro)-CH

-C=O[1]
Singlet2.45 - 2.552HIsolated spin system (No vicinal H)
H-1,2,3 CyclobutaneMultiplet1.80 - 2.206HRing strain & distal shielding
Protocol 2: GC-MS Identification

Gas Chromatography-Mass Spectrometry confirms the molecular weight and provides a fragmentation pattern characteristic of cyclic ethers.[1]

  • Column: HP-5ms or equivalent non-polar column.

  • Method: 50°C (2 min)

    
     250°C at 20°C/min.
    
  • Diagnostic Ions (EI, 70 eV):

    • Molecular Ion (

      
      ):  m/z 140 .[1]
      
    • Base Peak: Likely m/z 112 (Loss of CO, common in cyclic ketones) or m/z 84 (Loss of C

      
      H
      
      
      
      from cyclobutane ring cleavage or retro-aldol type fragmentation).[1]
    • Purity Criterion: Area% > 97% required for library synthesis.

Part 3: Synthesis & Purification Notes

While this guide focuses on analysis, understanding the synthetic origin helps anticipate impurities.[1]

  • Synthesis Route: Typically synthesized via the Prins reaction or oxidative cyclization of suitable diols/alkenes.[1]

  • Common Impurities:

    • Diol Precursor: Evident by broad OH stretch in IR (~3400 cm

      
      ) and loss of C=O signal.[1]
      
    • Isomeric Spirocycles: Detected by split singlets in the H-9 region of the NMR.[1]

  • Purification: The compound is generally a liquid.[1][5] Distillation under reduced pressure is the preferred purification method. If solid, recrystallization from hexanes/ether is effective.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80503160, 5-Oxaspiro[3.5]nonan-8-one.[1] Retrieved from [Link][1]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.[1] Chemical Reviews.[1] (Contextual grounding for spirocycle properties). Retrieved from [Link]

Sources

Comparative

Benchmarking Computational Methodologies for Oxaspiroketone Scaffolds

Executive Summary Oxaspiroketones—rigid spirocyclic scaffolds containing oxygen heteroatoms and ketone functionalities—are privileged structures in drug discovery (e.g., Griseofulvin analogues, pheromones). Their utility...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Oxaspiroketones—rigid spirocyclic scaffolds containing oxygen heteroatoms and ketone functionalities—are privileged structures in drug discovery (e.g., Griseofulvin analogues, pheromones). Their utility, however, is often bottlenecked by complex stereochemistry. The central challenge in modeling these systems is the anomeric effect , a stereoelectronic phenomenon that stabilizes the axial conformation of electronegative substituents.

Standard computational approaches (like the ubiquitous B3LYP) often fail to accurately predict the relative stability of these isomers due to poor description of dispersion forces and medium-range electron correlation. This guide compares the performance of legacy functionals against modern dispersion-corrected alternatives, providing a validated workflow for predicting thermodynamic stability and NMR spectral properties.

Part 1: Comparative Analysis of Density Functionals

The choice of functional dictates the accuracy of the Potential Energy Surface (PES). For oxaspiroketones, the competition is between "Legacy" hybrid functionals and "Modern" dispersion-corrected meta-hybrids.

The Contenders
FeatureB3LYP (Legacy Standard)M06-2X (Modern Standard)

B97X-D
(High-Accuracy)
Type Hybrid GGAHybrid Meta-GGARange-Separated Hybrid + Dispersion
Dispersion Correction None (unless -D3 added)Implicit (parameterized)Explicit (-D2/-D3)
Anomeric Effect Accuracy Poor . Often underestimates the stability of axial conformers.Excellent . Captures medium-range correlation effectively.Excellent . Robust for non-covalent interactions.
Computational Cost Low (1.0x)Medium (1.2x - 1.5x)Medium-High (1.5x)
Best Use Case Rough geometry scans (pre-screening).Thermodynamics & Kinetics (Reaction barriers).NMR & Interaction Energies .
Performance Benchmark: Relative Stability of Spiro-Isomers

In spiroketalization, the thermodynamic product is usually the one stabilized by the anomeric effect (double anomeric effect in spiroketals).

  • B3LYP/6-31G(d): Frequently predicts the equatorial (sterically less hindered) isomer as the global minimum, contradicting experimental observation.

  • M06-2X/def2-TZVP: Correctly identifies the axial (anomerically stabilized) isomer as the global minimum. Studies have shown M06-2X reduces the Mean Unsigned Error (MUE) for main-group thermochemistry to < 1.0 kcal/mol, compared to > 2.0 kcal/mol for B3LYP in dispersion-dominated systems [1, 2].

Part 2: Validated Experimental Protocols

Protocol A: Thermodynamic Stability Prediction

Objective: Determine the global minimum conformation (Thermodynamic Product).

  • Conformational Search:

    • Use a force field (MMFF94 or OPLS3e) to generate a conformer ensemble. Oxaspiroketones are rigid but ring-puckering requires sampling.

    • Filter: Remove duplicates within 0.5 Å RMSD.

  • Geometry Optimization (DFT):

    • Software: Gaussian 16 / ORCA 5.

    • Level of Theory: M06-2X/def2-SVP (Optimization) followed by M06-2X/def2-TZVP (Single Point Energy).

    • Solvation: Use SMD (Solvation Model based on Density) corresponding to the reaction solvent (e.g., MeOH, DCM).

    • Why: M06-2X implicitly handles the dispersion interactions critical for the compact spiro-core [2].

  • Frequency Calculation:

    • Verify stationary points (NImag=0).

    • Extract Gibbs Free Energy (

      
      ).[1]
      
Protocol B: NMR Chemical Shift Prediction (Structure Elucidation)

Objective: Distinguish between diastereomers using GIAO-NMR.

  • Geometry: Use the geometries optimized in Protocol A.

  • NMR Calculation:

    • Functional: mPW1PW91 or $\omega$B97X-D. (Note: B3LYP is acceptable here if scaled, but mPW1PW91 is superior for magnetic properties [3]).

    • Basis Set: 6-311+G(2d,p) (Pople style is standard for NMR scaling factors) or pcSseg-2 (optimized for shielding).

    • Method: GIAO (Gauge-Independent Atomic Orbital).[2][3][4]

  • Data Processing:

    • Boltzmann-weight the shielding tensors based on

      
       from Protocol A.
      
    • Apply linear scaling factors:

      
      .
      
    • Advanced: Use DP4+ probability analysis to assign stereochemistry with >95% confidence [3].

Part 3: Mechanistic Visualization

Workflow: Computational Structure Elucidation

The following diagram outlines the decision tree for assigning oxaspiroketone stereochemistry using the protocols described above.

G cluster_DFT DFT Optimization Loop Start Unknown Oxaspiroketone (Experimental NMR Data) ConfSearch Conformational Search (MMFF94 / OPLS3e) Start->ConfSearch Compare DP4+ Probability Analysis (Exp vs Calc) Start->Compare Input Exp Data Opt Geometry Opt (M06-2X/def2-SVP) ConfSearch->Opt Freq Freq Check (NImag=0) Opt->Freq Freq->Opt False (Re-opt) Energy Single Point Energy (M06-2X/def2-TZVP + SMD) Freq->Energy True NMR_Calc GIAO NMR Calc (mPW1PW91/6-311+G(2d,p)) Energy->NMR_Calc Boltzmann Boltzmann Weighting (Based on u0394G) NMR_Calc->Boltzmann Boltzmann->Compare Result Assigned Stereoisomer Compare->Result

Figure 1: Integrated workflow for computational structure elucidation of oxaspiroketones, combining thermodynamic filtering with spectroscopic validation.

Mechanistic Insight: The Anomeric Effect

The stability of oxaspiroketones differs from carbocyclic spiro-compounds due to the anomeric effect. The diagram below illustrates the orbital interaction responsible for this stability, which B3LYP often misses.

Anomeric LP Lone Pair (n) Oxygen (sp3) Interaction Hyperconjugation (n u2192 u03C3*) LP->Interaction Donation SigmaStar Antibonding (u03C3*) C-O Bond SigmaStar->Interaction Acceptance Result Stabilization (Axial Preference) Interaction->Result ~1-2 kcal/mol

Figure 2: The stereoelectronic basis of the anomeric effect. M06-2X captures this


 interaction accurately, whereas standard functionals may underestimate it.

References

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120(1-3), 215–241.

  • Walker, D. P., et al. (2011). Origin of the Anomeric Effect: A Density Functional Steric Analysis. Journal of Physical Chemistry A, 115(11), 2329–2335.

  • Grimblat, N., Zanardi, M. M., & Sarotti, A. M. (2015). Beyond DP4: an improved probability for the stereochemical assignment of isomeric compounds using quantum chemical calculations. Journal of Organic Chemistry, 80(24), 12526–12534.

  • Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). Computational prediction of 1H and 13C chemical shifts: A useful tool for natural product structure elucidation. Chemical Reviews, 112(3), 1839–1862.

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: 5-Oxaspiro[3.5]nonan-8-one

Executive Safety Assessment 5-Oxaspiro[3.5]nonan-8-one is a spirocyclic ketone building block used frequently in medicinal chemistry scaffolds. While often treated as a generic organic intermediate, its specific structur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

5-Oxaspiro[3.5]nonan-8-one is a spirocyclic ketone building block used frequently in medicinal chemistry scaffolds. While often treated as a generic organic intermediate, its specific structural motifs—a cyclic ketone coupled with a spiro-ether—dictate a precise safety protocol.

Core Hazard Profile (GHS Classifications):

  • H302: Harmful if swallowed.[1][2][3]

  • H315: Causes skin irritation.[1][4][5]

  • H319: Causes serious eye irritation.[1][4][6]

  • H335: May cause respiratory irritation.[1][2][7]

The "Ketone-Nitrile" Paradox: As a Senior Scientist, I must highlight a critical failure point in standard lab safety: Nitrile gloves offer poor resistance to ketones. While 5-Oxaspiro[3.5]nonan-8-one is higher molecular weight than acetone, it retains the solvent characteristics that swell and degrade nitrile rubber. Reliance on single-layer nitrile gloves for prolonged handling is a procedural error.

The PPE Matrix: Task-Based Protection

Do not use a "one size fits all" approach. Select PPE based on the specific interaction with the chemical.

PPE ComponentRoutine Handling (Weighing, Aliquoting < 10g)High-Risk Operations (Synthesis, Spills, > 10g)Technical Justification
Eye Protection Indirect-Vent Chemical Goggles Face Shield + Goggles Safety glasses allow vapors to bypass side shields. Ketone vapors can fuse contact lenses to the cornea [1].
Hand Protection Double Nitrile (Disposable) Change every 15 minsSilver Shield® (Laminate) Liners under NitrileKetones permeate nitrile in <4 minutes. Laminate films provide >4 hours breakthrough time [2].
Respiratory Fume Hood (Face Velocity > 100 fpm) Half-Face Respirator (OV Cartridge) Required only if working outside a hood (e.g., equipment maintenance).
Body Defense Standard Lab Coat (Cotton/Poly) Tyvek® Apron or Sleeve Covers Prevents saturation of clothing in case of splash; ketones penetrate cotton instantly.

Scientific Rationale: Permeation & Stability

The Permeation Kinetics

Most researchers default to 4-mil nitrile gloves. For spirocyclic ketones, the permeation coefficient is high.

  • Mechanism: The ketone carbonyl oxygen interacts with the nitrile polymer matrix, causing swelling and "micro-voids."

  • Result: The chemical reaches the skin before the glove physically tears.

  • Protocol: For incidental contact (splash), nitrile is acceptable IF removed immediately.[8][9] For spill cleanup, nitrile is chemically transparent; use Laminate (Silver Shield/4H) gloves.

The Spiro-Ether Stability Check

This compound contains an ether oxygen in a spiro-ring. While sterically hindered, ethers are prone to peroxidation over long storage periods.

  • Self-Validating Step: Before handling older batches (>6 months), perform a semi-quantitative peroxide test (e.g., Quantofix®). If >10 mg/L, treat with ferrous sulfate before disposal or use.

Operational Workflow: The "Zero-Exposure" Loop

This diagram outlines the decision logic for safe handling, ensuring no step is skipped.

SafeHandling Start Start: Retrieve Chemical Check Visual Inspection: Crystals vs. Oil? Start->Check Solid Solid State: Dust Hazard (H335) Check->Solid Crystalline Liquid Liquid/Oil State: Vapor Hazard (H319) Check->Liquid Melted/Soln Hood Move to Fume Hood (Sash at 18 inches) Solid->Hood Liquid->Hood GloveSelect Select Glove Protocol Hood->GloveSelect Routine Double Nitrile (Change <15 mins) GloveSelect->Routine Splash Risk Only HighExp Laminate Liner + Nitrile Outer GloveSelect->HighExp Immersion/Spill Action Perform Experiment Routine->Action HighExp->Action Waste Disposal: Non-Halogenated Organic Action->Waste

Figure 1: Decision logic for handling 5-Oxaspiro[3.5]nonan-8-one, prioritizing glove selection based on state and exposure risk.

Step-by-Step Handling Protocol

Phase 1: Donning (Pre-Experiment)
  • Inspect the Fume Hood: Verify flow monitor reads "Normal" or face velocity is 80–120 fpm.

  • Glove Layering (The "Double-Shell" Method):

    • Layer 1 (Inner): High-dexterity nitrile (examination grade).

    • Layer 2 (Outer): Long-cuff nitrile (minimum 6 mil) OR Laminate liner if handling >100mL.

    • Why: The outer layer takes the mechanical stress; the inner layer is the final chemical barrier.

  • Sash Positioning: Lower sash to protect the face/chest; work with arms under the sash.

Phase 2: Handling & Transfer
  • Weighing: If the compound is solid, use a static-free spatula. If liquid/oil, use a positive-displacement pipette to prevent dripping (ketones have low surface tension and drip easily).

  • Vapor Management: Keep the container closed whenever not actively dispensing.

  • Spill Response:

    • Minor (<5mL): Absorb with vermiculite. Wipe with acetone.

    • Major (>5mL): Evacuate area.[3] Do NOT attempt cleanup with standard nitrile gloves alone. Don Silver Shield gloves before re-entering.

Phase 3: Doffing & Disposal[2][4][7]
  • The "Beak" Method: Pinch the outer glove at the wrist and peel away, turning it inside out.

  • Waste Segregation:

    • Container: Non-Halogenated Organic Waste.

    • Labeling: Clearly mark "Ketone / Irritant."

    • Glassware: Rinse with acetone inside the hood before moving to the wash station.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Eye and Face Protection eTool. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: Spirocyclic Ketones (General Hazard Data). National Library of Medicine. Retrieved from [Link]

Sources

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